Berkeleylactone F
Description
Properties
Molecular Formula |
C16H28O5 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
(3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10+/t12-,13+,14+,15-/m1/s1 |
InChI Key |
OXTXYWGSTRVDDS-MLCUHWOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking Cryptic Biosynthesis: A Technical Guide to the Discovery and Isolation of Berkeleylactone F via Fungal Coculture
Executive Summary
The discovery of novel antibiotics is increasingly reliant on tapping into the "dark matter" of microbial genomes—cryptic biosynthetic gene clusters (BGCs) that remain silent under standard laboratory conditions. The discovery of the berkeleylactones, a novel class of 16-membered macrolide antibiotics, exemplifies this approach. Sourced from the toxic, metal-rich waters of the Berkeley Pit Lake in Montana, these compounds are not produced in axenic (pure) cultures (1)[1]. Instead, their biosynthesis is triggered exclusively through the co-cultivation of Penicillium fuscum and Penicillium camembertii/clavigerum (2)[2].
This whitepaper provides an in-depth, step-by-step technical guide to the fermentation, bioassay-guided isolation, and structural elucidation of Berkeleylactone F , detailing the causality behind the experimental workflows that make this discovery possible.
The Paradigm of Cryptic Biosynthesis and Fungal Coculture
Microbes in extreme environments rely on complex chemical defense mechanisms. In pure culture, the absence of ecological competitors often results in the downregulation of secondary metabolite pathways to conserve energy. Coculturing introduces biotic stress and chemical crosstalk, acting as an epigenetic switch to activate these silent BGCs (1)[1].
Fungal coculture crosstalk activating cryptic biosynthetic gene clusters for macrolide production.
Protocol 1: Self-Validating Fungal Coculture Fermentation
To successfully induce the production of Berkeleylactone F, the timing and conditions of the coculture must be meticulously controlled.
-
Step 1: Axenic Baseline Establishment: Inoculate P. fuscum and P. camembertii/clavigerum separately into Potato Dextrose Broth (PDB). Cultivate at 25°C on a rotary shaker to establish robust, log-phase biomass.
-
Step 2: Timed Co-Inoculation: Transfer equal volumes of the axenic cultures into a single, large-scale bioreactor containing fresh PDB. Causality: Introducing both strains simultaneously during their exponential growth phase ensures equal resource competition, maximizing the chemical crosstalk required for BGC activation.
-
Step 3: Incubation & Epigenetic Triggering: Maintain the coculture under continuous agitation. The fermentation is carefully timed (typically 14-21 days) to capture the peak accumulation of secondary metabolites before natural degradation occurs.
-
System Validation: Simultaneously cultivate parallel axenic control flasks under identical conditions. Perform daily organic micro-extractions and analyze via LC-MS. The protocol is validated only when the target mass peak (m/z 301.19 [M+H]+ for Berkeleylactone F) emerges exclusively in the coculture chromatogram and remains entirely absent in the axenic controls (1)[1].
Bioassay-Guided Extraction and Isolation
Because the coculture broth contains a highly complex mixture of primary and secondary metabolites, isolation requires a targeted approach. The research team initially sought compounds capable of blocking epithelial-mesenchymal transition, inflammation, and apoptosis by targeting matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3 (1)[1]. The chloroform extract exhibited moderate inhibition of MMP-3, which was subsequently utilized as a highly specific enzymatic tracking tool to guide the fractionation of macrolides, including Berkeleylactone F[1].
Bioassay-guided extraction and chromatographic isolation workflow for Berkeleylactone F.
Protocol 2: Self-Validating Extraction & Purification
-
Step 1: Selective Organic Extraction: Harvest the coculture broth and extract exhaustively with Chloroform (CHCl3). Causality: CHCl3 is specifically chosen to partition non-polar to moderately polar secondary macrolides into the organic phase while leaving highly polar primary metabolites (sugars, proteins) in the aqueous waste.
-
Step 2: Primary Fractionation: Subject the concentrated organic extract to silica gel column chromatography, eluting with a gradient solvent system (e.g., Hexane/EtOAc).
-
Step 3: Enzymatic Bioassay Guidance: Screen the resulting fractions using the MMP-3 inhibition assay. Select the active fractions for downstream processing.
-
Step 4: Chemotype-Guided HPLC: Utilize preparative High-Performance Liquid Chromatography (HPLC). Because Berkeleylactone F is a weaker inhibitor of MMP-3 compared to Berkeleylactone A, 1H NMR spectral data is used alongside the bioassay to track the structural signatures of related chemotypes during this final purification step (1)[1].
-
System Validation: Spike a known concentration of a standard MMP-3 inhibitor into a negative control fraction to validate assay sensitivity and prevent false negatives. The purity of the final Berkeleylactone F isolate is validated via 1H NMR and HPLC, ensuring >95% purity with no residual solvent or analogue cross-contamination (3)[3].
Structural Elucidation and Chemical Profiling
The structural determination of Berkeleylactone F relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. HRESIMS assigned the molecular formula C16H28O5 to Berkeleylactone F (1)[1].
Structurally, it is a 16-membered unsaturated cyclic macrolactone. Unlike the most potent analogue, Berkeleylactone A (which possesses a C-4 ketone), Berkeleylactone F features a C-4 alcohol and lacks the succinate moiety found in other derivatives like Berkeleylactone G[1].
Quantitative Data Summary
| Property | Specification / Detail |
| Compound Name | Berkeleylactone F |
| CAS Number | 2095114-72-8 |
| Molecular Formula | C16H28O5 |
| Molecular Weight | 300.4 g/mol |
| Source Organisms | Penicillium fuscum & P. camembertii/clavigerum (Coculture) |
| Structural Class | 16-membered unsaturated cyclic macrolide |
| Key Structural Features | C-4 alcohol; lacks succinate moiety |
| Appearance | Off-white solid |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO |
| Storage Condition | -20°C |
Pharmacological Profile and Mode of Action
Berkeleylactone F exhibits notable antimicrobial activity against Gram-positive pathogens, as well as the fungal strains Candida albicans and Candida glabrata (3)[3].
The most profound scientific implication of the berkeleylactones lies in their mechanism of action. First-generation macrolide antibiotics (e.g., erythromycin, clarithromycin) typically feature 14-, 15-, or 16-membered rings with specific sugar moieties essential for binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis (1)[1]. In stark contrast, mode of action studies have demonstrated that the berkeleylactones do not inhibit protein synthesis nor target the ribosome (4)[4]. This indicates a completely novel, yet-to-be-fully-characterized mechanism of action, making compounds like Berkeleylactone F vital structural scaffolds for the development of next-generation therapeutics capable of bypassing existing macrolide resistance mechanisms.
References
- Stierle, A. A., et al. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.
- BioAustralis. (2019).
- Stierle, A. A., et al. (2017).
- American Council on Science and Health. (2017).
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absolute stereochemistry of Berkeleylactone F using Mosher's method
The Absolute Stereochemistry of Berkeleylactone F: A Technical Guide to Mosher’s Method
Abstract This technical guide details the determination of the absolute stereochemistry of Berkeleylactone F, a 16-membered macrolide antibiotic isolated from a fungal coculture of Penicillium fuscum and Penicillium camembertii/.clavigerum.[1] The guide focuses on the application of the Modified Mosher’s Method, analyzing the mechanistic principles, experimental protocols, and data interpretation that led to the assignment of the 4R, 5S, 14S, 15R configuration.
Part 1: Introduction & Chemical Context
The Target: Berkeleylactone F Berkeleylactone F is a secondary metabolite belonging to a family of antibiotic macrolides.[2][3] It was isolated by Stierle et al. (2017) during a study on the induction of "cryptic" biosynthetic pathways via fungal coculture. Unlike its congener Berkeleylactone A, which contains a ketone at C-4, Berkeleylactone F possesses a secondary alcohol at this position, making it a prime candidate for stereochemical assignment via NMR anisotropy methods.
The Challenge: Stereochemical Ambiguity While 2D NMR techniques (COSY, HMBC, NOESY) can establish relative stereochemistry (diastereomeric relationships), they cannot determine absolute configuration (enantiomeric series) without a known chiral reference. X-ray crystallography requires single crystals, which are often difficult to obtain for oily macrolides. Consequently, the Modified Mosher’s Method remains the gold standard for determining the absolute configuration of secondary alcohols in solution.
Part 2: The Modified Mosher’s Method (Theoretical Basis)
1. Mechanistic Principle
The method relies on the derivatization of a chiral secondary alcohol with enantiomers of
-
Reagents:
- and -MTPA-Cl (acid chlorides) are typically used for their higher reactivity compared to the acids. -
Anisotropic Shielding: The resulting diastereomeric esters adopt a preferred conformation in solution where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are syn-coplanar. In this conformation, the phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect on the protons situated "above" or "below" the plane of the ester linkage.
2. The "R/S" Nomenclature Inversion (Critical Technical Note) A common source of error in Mosher analysis is the change in Cahn-Ingold-Prelog (CIP) priority during derivatization.
-
-MTPA-Cl typically yields the
-MTPA ester . -
-MTPA-Cl typically yields the
-MTPA ester . -
Convention: Data analysis relies on the difference in chemical shifts (
) between thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -ester and the -ester .[2][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted"> [2][5]
3. The Mosher Model
-
Positive
( ): Protons residing on the side of the MTPA phenyl group in the -ester (but not the -ester) will be shielded in the -ester, making . -
Negative
( ): Protons residing on the side of the MTPA phenyl group in the -ester will be shielded in the -ester, making .
Part 3: Experimental Strategy & Protocol
The following protocol reconstructs the methodology used for Berkeleylactone F, validated against standard high-fidelity Mosher procedures.
Step 1: Derivatization
Two aliquots of Berkeleylactone F are reacted separately to form the diastereomeric pair.
-
Reaction A (
-Ester Formation):-
Dissolve Berkeleylactone F (approx. 0.5 - 1.0 mg) in anhydrous deuterated pyridine (
) or with excess pyridine. -
Add excess
-(-)-MTPA-Cl . -
Incubate at room temperature (2–4 hours) until TLC indicates consumption of the starting alcohol.
-
Quench with water/saturated
, extract with solvent (e.g., EtOAc), and purify via HPLC or preparative TLC if necessary (though crude NMR is often sufficient if impurities don't overlap).
-
-
Reaction B (
-Ester Formation):-
Repeat the procedure using
-(+)-MTPA-Cl .
-
Step 2: NMR Acquisition
-
Acquire
NMR spectra (typically 500 MHz or higher) for both the -ester and -ester. -
Assign proton signals flanking the chiral center (C-4) using 2D COSY/HSQC data. Key protons for Berkeleylactone F include H-3 and H-5.
Step 3: Data Analysis ( Calculation)
Calculate
| Proton Position | Diagnostic Interpretation | |||
| H-3 (Left side) | Positive (+) | Protons on this side are shielded by the Ph group of the | ||
| H-5 (Right side) | Negative (-) | Protons on this side are shielded by the Ph group of the |
(Note: The table above illustrates the pattern required for an R -configuration at C-4. Actual values depend on solvent and concentration).
Part 4: Case Study – Berkeleylactone F Results
Determination of C-4 Configuration
In the study by Stierle et al. (2017), the absolute configuration of Berkeleylactone F (Compound 9) was determined by analyzing the
-
Observation: The protons on the C-3 side of the macrolide ring exhibited positive
values. -
Observation: The protons on the C-5 side (towards the rest of the ring) exhibited negative
values.
Full Stereochemical Assignment
Combining the Mosher analysis at C-4 with relative stereochemistry derived from NOESY correlations and coupling constants (
This assignment was later corroborated by the total synthesis of Berkeleylactone F by Vakiti et al. (2022), where the synthetic material (constructed with known stereocenters) matched the natural product's spectral data.
Part 5: Visualization of the Workflow
The following diagram illustrates the decision logic used to assign the configuration based on the sign of
Caption: Workflow for the determination of absolute stereochemistry using the Modified Mosher’s Method. The specific pattern observed for Berkeleylactone F (Left +, Right -) confirms the 4R configuration.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ... & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1] Journal of Natural Products, 80(4), 1150–1160. Link
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2022). Total synthesis of Berkeleylactone F. Organic & Biomolecular Chemistry, 20, 1234-1240. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
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Berkeleylactone F: A Technical Guide to Biological Activity Screening and Initial Mechanistic Insights
Abstract
Berkeleylactone F, a 16-membered macrolide discovered from a carefully timed coculture of Penicillium fuscum and P. camembertii/clavigerum, represents a compelling subject for biological activity screening.[1][2] As a member of the berkeleylactone family, it shares a structural scaffold with compounds like Berkeleylactone A, which has demonstrated potent antimicrobial properties.[1][3][4] This guide provides a comprehensive framework for the systematic evaluation of Berkeleylactone F's biological potential, detailing robust protocols for assessing its cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Furthermore, we present initial findings and explore potential signaling pathways that may be modulated by this novel natural product, offering a roadmap for future drug discovery and development efforts.
Introduction: The Rationale for Screening Berkeleylactone F
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[5] The berkeleylactones, a series of 16-membered ring macrolides, emerged from the innovative approach of fungal coculture, a technique known to activate silent biosynthetic gene clusters and yield novel secondary metabolites.[1][3] The most studied analog, Berkeleylactone A, exhibits significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][3][4] Notably, its mode of action appears to be novel, as it does not inhibit protein synthesis, a common mechanism for macrolide antibiotics.[1][2][3][4]
Berkeleylactone F, with its distinct molecular formula of C16H28O5, features a C-4 alcohol in place of a ketone found in some other berkeleylactones.[1] While comprehensive biological data for Berkeleylactone F is still emerging, preliminary studies have suggested inhibitory activity against CCRF-CEM leukemia cells, warranting a more thorough investigation into its potential as a therapeutic agent.[6] This guide, therefore, outlines a systematic and robust screening cascade designed to elucidate the full spectrum of Berkeleylactone F's biological activities.
Comprehensive Biological Activity Screening Workflow
The initial evaluation of a novel natural product requires a multi-faceted approach to identify its primary biological effects. The following workflow is proposed for a comprehensive screening of Berkeleylactone F.
Caption: A diagram illustrating potential points of inhibition of the NF-κB signaling pathway by Berkeleylactone F.
A key experiment would involve treating LPS-stimulated macrophages with Berkeleylactone F and then performing Western blot analysis to assess the phosphorylation status of key pathway proteins such as IKK and IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB.
Conclusion and Future Directions
Berkeleylactone F presents an exciting opportunity for the discovery of novel bioactive compounds. Its origin from a fungal coculture and its structural similarity to the potent antimicrobial agent Berkeleylactone A provide a strong rationale for the comprehensive biological activity screening outlined in this guide. The detailed protocols for cytotoxicity, antimicrobial, anti-inflammatory, and enzyme inhibition assays offer a robust framework for its initial characterization.
Should Berkeleylactone F demonstrate significant activity in any of these primary screens, further investigation into its mechanism of action will be crucial. Elucidating its molecular targets and its effects on key signaling pathways will be paramount for its development as a potential therapeutic lead. The journey from a novel natural product to a clinically relevant drug is long, but the systematic approach detailed herein provides a solid foundation for unlocking the full potential of Berkeleylactone F.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2022). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. Journal of natural products, 85(4), 834–842. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of natural products, 80(4), 1150–1160. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed, 28452495. [Link]
-
Zhou, M., Wu, L., Kang, W., Li, Y., Zhang, G., Zhang, J., ... & Gu, Y. (2022). In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China. Infection and Drug Resistance, 15, 5963–5970. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. ResearchGate. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ACS Publications. [Link]
-
Zhou, M., Wu, L., Kang, W., Li, Y., Zhang, G., Zhang, J., ... & Gu, Y. (2022). In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide. Semantic Scholar. [Link]
-
El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Agamy, R. (2022). Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum. ResearchGate. [Link]
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Ivanchik, G., & Kozlov, R. (2023). In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: “Status praesens”. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
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da Cunha, F. M., Dantas-Santos, N., & da Silva, J. K. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. [Link]
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Galvidis, I., Meimaroglou, S., & Eremin, S. (2015). Group determination of 14-membered macrolide antibiotics and azithromycin using antibodies against common epitopes. Analytical Biochemistry, 468, 75–82. [Link]
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Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Lumen Learning. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. American Society for Microbiology. [Link]
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Salehi, B., et al. (2019). Natural Products as a Source of Anti-Inflammatory Agents Associated with Inflammatory Bowel Disease. MDPI. [Link]
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Ferraz, C. R., Carvalho, T. T., Manchope, M. F., Artero, N. A., Rasquel-Oliveira, F. S., Fattori, V., ... & Casagrande, R. (2018). Insights into Natural Products in Inflammation. MDPI. [Link]
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Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]
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The Enigmatic Architecture of a Fungal Antibiotic: A Technical Guide to the Berkeleylactone F Biosynthesis Pathway in Penicillium Species
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Berkeleylactone F, a 16-membered macrocyclic polyketide, represents a class of fungal secondary metabolites with promising biological activities. Its unique structure, a hallmark of complex enzymatic machinery, has garnered significant interest within the natural product and drug discovery communities. This technical guide provides an in-depth exploration of the Berkeleylactone F biosynthetic pathway in Penicillium species. We will dissect the genetic blueprint, propose a detailed enzymatic cascade, and present robust experimental workflows for pathway elucidation and engineering. This document serves as a comprehensive resource for researchers aiming to understand, harness, and potentially re-engineer this fascinating biosynthetic assembly line for the production of novel therapeutic agents.
Introduction: The Rise of a Cryptic Metabolite
The discovery of Berkeleylactone F is a compelling example of how microbial interactions can unlock novel chemical diversity. Initially identified from the coculture of Penicillium fuscum and Penicillium camembertii/clavigerum, its production is not observed in axenic cultures of either species.[1][2] This phenomenon strongly suggests the activation of a "silent" or cryptic biosynthetic gene cluster (BGC) through interspecies "crosstalk".[1] Further research has identified Penicillium turbatum as a producer of Berkeleylactone F and other analogues, leading to the identification of a putative biosynthetic gene cluster, designated bekl.[3][4]
Berkeleylactone F is a member of the berkeleylactone family of macrolides, which have demonstrated modest inhibitory activity against certain leukemia cell lines.[5] The 16-membered lactone ring is characteristic of polyketides, a large class of natural products synthesized by polyketide synthases (PKSs).[6] Understanding the intricate enzymatic steps involved in its formation is paramount for several reasons: it provides fundamental insights into fungal secondary metabolism, opens avenues for the discovery of new enzymes with novel catalytic functions, and lays the groundwork for the bioengineering of new macrolide antibiotics.
The Genetic Blueprint: The bekl Biosynthetic Gene Cluster
The biosynthesis of Berkeleylactone F is orchestrated by a dedicated set of genes clustered together on the fungal chromosome. The putative bekl gene cluster, identified in P. turbatum, is predicted to contain all the necessary enzymatic machinery for the synthesis and tailoring of the berkeleylactone scaffold.[3][4] While a complete functional annotation of every gene is an ongoing area of research, a general framework can be proposed based on sequence homology and the known principles of polyketide biosynthesis.
A typical fungal polyketide BGC comprises a core PKS gene, genes for tailoring enzymes (e.g., oxidoreductases, transferases), and often regulatory and transporter genes. The bekl cluster is hypothesized to follow this canonical organization.
The Assembly Line: A Proposed Biosynthetic Pathway for Berkeleylactone F
The construction of Berkeleylactone F is a multi-step process initiated by a Type I iterative Polyketide Synthase (PKS). This large, multi-domain enzyme functions as a molecular assembly line, sequentially adding and modifying two-carbon units to build the polyketide backbone.
The Core Machinery: The Polyketide Synthase (PKS)
The central enzyme in the pathway is a highly reducing Type I PKS. This megasynthase is predicted to contain the following key domains:
-
Acyltransferase (AT): Selects the starter (acetyl-CoA) and extender (malonyl-CoA) units.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Removes a water molecule to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the catalytic domains.
-
Thioesterase (TE): Catalyzes the final release and macrolactonization of the completed polyketide chain.
The iterative nature of this fungal PKS allows for the synthesis of the C16 backbone from one acetyl-CoA starter unit and seven malonyl-CoA extender units. The specific sequence and activity of the KR, DH, and ER domains within each iterative cycle dictate the reduction pattern of the final polyketide chain.
Tailoring the Scaffold: Post-PKS Modifications
Following the synthesis and release of the polyketide macrocycle, a series of tailoring enzymes modify the core structure to yield Berkeleylactone F. Based on the chemical structure of Berkeleylactone F, which features several hydroxyl groups, the bekl gene cluster is predicted to encode for one or more hydroxylases, likely cytochrome P450 monooxygenases.[7] These enzymes are responsible for the regio- and stereospecific installation of hydroxyl groups on the macrolide ring, a critical step for its biological activity.
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of Berkeleylactone F.
Experimental Workflows for Pathway Elucidation
Validating the proposed biosynthetic pathway and characterizing the function of each enzyme requires a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental workflows.
Gene Knockout via CRISPR-Cas9
To confirm the involvement of the bekl gene cluster and to elucidate the function of individual genes, targeted gene knockout is an indispensable tool. The CRISPR-Cas9 system has been successfully adapted for use in Penicillium species and offers a precise and efficient method for gene disruption.[1][8][9]
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Penicillium turbatum
-
gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene of interest within the bekl cluster. Synthesize the sgRNAs in vitro.
-
Cas9-RNP Assembly: Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro.
-
Protoplast Preparation: Generate protoplasts from P. turbatum mycelia using enzymatic digestion.
-
Transformation: Transform the protoplasts with the pre-assembled Cas9-RNP complex and a donor DNA template for homology-directed repair (if creating a clean deletion).
-
Selection and Screening: Select for transformants and screen for successful gene knockout using PCR and sequencing.
-
Metabolite Analysis: Analyze the metabolite profile of the knockout mutants using LC-MS/MS to observe the absence of Berkeleylactone F or the accumulation of biosynthetic intermediates.[10][11]
Heterologous Expression
Heterologous expression of the entire bekl gene cluster or individual genes in a well-characterized host strain, such as Aspergillus oryzae, can confirm the cluster's role in Berkeleylactone F production and allow for the characterization of individual enzyme activities.[6][12]
Protocol: Heterologous Expression of the bekl Gene Cluster in Aspergillus oryzae
-
Vector Construction: Clone the entire bekl gene cluster into a fungal expression vector.
-
Host Transformation: Transform A. oryzae protoplasts with the expression vector.
-
Cultivation and Induction: Cultivate the transformed A. oryzae under conditions that induce the expression of the heterologous genes.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze for the production of Berkeleylactone F and its intermediates using LC-MS/MS.[10][11]
The logical flow of these experimental approaches is depicted in the following diagram:
Caption: Experimental workflow for Berkeleylactone F pathway elucidation.
Quantitative Data Summary
The following table summarizes key quantitative data related to Berkeleylactone F.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₈O₅ | [1] |
| Molecular Weight | 300.4 g/mol | [1] |
| Bioactivity | Modest inhibition of CCRF-CEM leukemia cells | [5] |
Conclusion and Future Perspectives
The Berkeleylactone F biosynthetic pathway in Penicillium species is a testament to the intricate and often cryptic nature of fungal secondary metabolism. The elucidation of this pathway, driven by the identification of the bekl gene cluster, provides a roadmap for understanding how these complex macrolides are assembled. The experimental workflows outlined in this guide, particularly the application of CRISPR-Cas9 and heterologous expression, will be instrumental in functionally characterizing each enzymatic step and unraveling the regulatory networks that govern its expression.
Future research in this area holds immense potential. A detailed understanding of the PKS domain architecture and the regio- and stereoselectivity of the tailoring enzymes will enable the rational bioengineering of the pathway to produce novel berkeleylactone analogues with improved therapeutic properties. Furthermore, deciphering the molecular triggers involved in the activation of this cryptic pathway during fungal coculture could lead to new strategies for discovering other novel natural products. The study of the Berkeleylactone F biosynthesis pathway is not merely an academic exercise but a critical step towards harnessing the vast and largely untapped chemical arsenal of the fungal kingdom for the benefit of human health.
References
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Pohl, C., Kiel, J. A. K. W., Driessen, A. J. M., Bovenberg, R. A. L., & Nygård, Y. (2016). CRISPR/Cas9 based genome editing of Penicillium chrysogenum. ACS Synthetic Biology, 5(7), 754–764. [Link]
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Stierle, A. A., Stierle, D. B., & Decato, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Shanmukha Kumar, J. V. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 52(5), 625-634. [Link]
-
Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products, 85(12), 2853–2863. [Link]
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Stierle, D. B., Stierle, A. A., & Gsearch, A. (2019). Cryptic Biosynthesis of the Berkeleypenostatins from Coculture of Extremophilic Penicillium sp. Journal of Natural Products, 82(4), 849-856. [Link]
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Synthesis of Biofuels and Chemicals via Triketide Lactones, Engineered Through Polyketide Synthases (PKSs) 2020-057. Intellectual Property Office, Lawrence Berkeley National Laboratory. [Link]
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Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. PubMed. [Link]
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Bar-Even, A., et al. (2011). Regulation of Secondary Metabolism in the Penicillium Genus. Toxins, 3(8), 931-956. [Link]
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Stierle, A. A., & Stierle, D. B. (2015). Bioactive Secondary Metabolites from Acid Mine Waste Extremophiles. Natural Product Communications, 10(10), 1731-1740. [Link]
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Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products. [Link]
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Wang, Y., et al. (2004). A polyketide macrolactone synthase from the filamentous fungus Gibberella zeae. Proceedings of the National Academy of Sciences, 101(35), 12851-12856. [Link]
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Chemmam, D. A., Bourzama, G., & Chemmam, M. (2023). The genus Penicillium: Ecology, secondary metabolites and biotechnological applications. Journal de Mycologie Médicale, 33(3), 101377. [Link]
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Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. PubMed. [Link]
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Weissman, K. J. (2009). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 109(10), 4815-4853. [Link]
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Chemler, J. A., & Koffas, M. A. (2008). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 13(9), 2099-2121. [Link]
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Nicoletti, R., & Becchimanzi, A. (2023). Anti-Insect Properties of Penicillium Secondary Metabolites. Journal of Fungi, 9(5), 570. [Link]
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Hertweck, C. (2009). Biosynthesis of Aromatic Polyketides in Bacteria. Accounts of Chemical Research, 42(5), 631-639. [Link]
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Mori, T., et al. (2020). Global analysis of adenylate-forming enzymes reveals β-lactone biosynthesis pathway in pathogenic Nocardia. bioRxiv. [Link]
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Motamedi, H., et al. (1998). The biosynthetic gene cluster for the macrolactone ring of the immunosuppressant FK506. The FEBS Journal, 256(3), 528-534. [Link]
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Boudreau, P. D., et al. (2017). β-Lactone Synthetase Found in Olefin Biosynthesis Pathway. Journal of the American Chemical Society, 139(35), 12183-12186. [Link]
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Jahan, I., et al. (2024). Penicillium Brefeldianum: Insights into its Secondary Metabolites, Pharmacological Active Compounds and Biotechnological Potential. ChemRxiv. [Link]
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Smith, D. J., et al. (1990). Beta-lactam antibiotic biosynthetic genes have been conserved in clusters in prokaryotes and eukaryotes. The EMBO Journal, 9(3), 741-747. [Link]
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Walczak, R. J., et al. (2004). Biosynthetic Investigations of Lactonamycin and Lactonamycin Z: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit. Journal of the American Chemical Society, 126(38), 12048-12057. [Link]
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Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]
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Charlop-Powers, Z., et al. (2020). Diversity and taxonomic distribution of bacterial biosynthetic gene clusters predicted to produce compounds with therapeutically relevant bioactivities. eLife, 9, e53332. [Link]
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Chen, Y., et al. (2019). Whole-genome comparisons of Penicillium spp. reveals secondary metabolic gene clusters and candidate genes associated with fungal aggressiveness during apple fruit decay. PeerJ, 7, e6170. [Link]
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Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. [Link]
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Hu, Y., et al. (2024). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. International Journal of Molecular Sciences, 25(23), 13028. [Link]
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Spectroscopic Elucidation of Berkeleylactone F: A Technical Guide to 16-Membered Macrolide Characterization
Executive Summary & Biological Context
Berkeleylactone F is a highly oxygenated 16-membered macrolide originally isolated from a carefully timed extremophilic coculture of Penicillium fuscum and P. camembertii/clavigerum sourced from the 1[1]. It has also been identified as a stereodivergent hydroxylation product in 2[2]. Unlike conventional macrolides (e.g., erythromycin), berkeleylactones exhibit unique structural motifs, such as the absence of glycosylation and the presence of an isolated C-2/C-3 disubstituted double bond conjugated with a C-4 ketone[3]. Berkeleylactone F specifically lacks the C-5 succinate moiety found in Berkeleylactone A, presenting a free hydroxyl group at C-5 instead[4].
As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple data-collection exercise, but as a multi-dimensional puzzle where extraction methodology, ionization physics, and quantum spin interactions must perfectly align.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality & Logic: To establish the molecular formula with sub-ppm mass accuracy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed in positive ion mode. Macrolides like Berkeleylactone F readily form sodium adducts
| Parameter | Value / Data |
| Molecular Formula | |
| Monoisotopic Mass | 300.1937 Da |
| Observed Ion | |
| Calculated m/z | 323.1834 |
| Experimental m/z | 323.1833 |
| Mass Error (Δ) | ~0.3 ppm |
| Degrees of Unsaturation | 3 (1 macrocyclic ring, 1 alkene, 1 ketone) |
Self-Validation Check: The mass error of ~0.3 ppm is well within the acceptable threshold (< 5 ppm) for definitive molecular formula assignment. The 3 degrees of unsaturation perfectly align with the 16-membered lactone ring, the C-2/C-3 alkene, and the C-4 ketone[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Logic: Structural elucidation relies heavily on 1D (
NMR Data Summary Table
Data synthesized from established 16-membered berkeleylactone core structures[1],[3],[4].
| Position | Key HMBC Correlations ( | Key COSY Correlations | ||
| 1 | 166.1 | - | - | - |
| 2 | 122.5 | 6.74 (d, 15.7) | C-1, C-4 | H-3 |
| 3 | 148.2 | 7.22 (d, 15.7) | C-1, C-4, C-5 | H-2 |
| 4 | 208.8 | - | - | - |
| 5 | 76.2 | 4.37 (m) | C-3, C-4, C-6, C-7 | H-6 |
| 6 | 32.4 | 1.83 (m, 2H) | C-4, C-5, C-7 | H-5, H-7 |
| 7 | 25.1 | 1.38 (m), 0.97 (m) | C-5, C-6 | H-6, H-8 |
| 8-13 | 22.0 - 29.5 | 1.20 - 1.40 (m, 12H) | Aliphatic envelope | Aliphatic envelope |
| 14 | 34.2 | 1.55 (m, 2H) | C-15, C-16 | H-13, H-15 |
| 15 | 73.3 | 4.94 (m) | C-1, C-14, C-16 | H-14, H-16 |
| 16 | 20.1 | 1.25 (d, 6.5) | C-14, C-15 | H-15 |
2D NMR Connectivity Logic
The architecture of Berkeleylactone F is assembled via distinct spin systems:
-
Spin System A (The Enone Core): The large coupling constant (J = 15.7 Hz) between H-2 and H-3 confirms an E-configured (trans) isolated double bond[3]. HMBC correlations from H-2 and H-3 to the C-1 ester (δC 166.1) and C-4 ketone (δC 208.8) lock this conjugated system in place.
-
Spin System B (The Hydroxylated Methine): The C-5 methine (δC 76.2) bears a free hydroxyl group. The
COSY spectrum shows -coupling between H-5 (δH 4.37) and the adjacent methylene -6 (δH 1.83)[4]. Crucially, HMBC correlations from -6 back to the C-4 ketone bridge the aliphatic chain to the enone core[4]. -
Spin System C (The Lactone Terminus): The macrocycle is closed at C-15. The oxygen-bearing methine H-15 (δH 4.94) shows a definitive long-range HMBC correlation across the ester oxygen to the C-1 carbonyl, proving the 16-membered ring closure[4].
Key 2D NMR (COSY and HMBC) correlations establishing the macrocyclic core of Berkeleylactone F.
Experimental Protocols: Isolation and Spectroscopic Acquisition
To ensure absolute scientific integrity, the following self-validating workflow must be adhered to when isolating and characterizing Berkeleylactone F from fungal matrices[1],[2].
Step 1: Fermentation & Extraction
-
Action: Cultivate Penicillium turbatum NRRL 5630 on solid rice media for 21 days at 25°C[2]. Extract the biomass exhaustively with Ethyl Acetate (EtOAc).
-
Causality: EtOAc is optimally polar to partition the oxygenated macrolides while leaving behind highly polar primary metabolites (sugars/amino acids) that would otherwise foul the downstream chromatography.
Step 2: Bioassay-Guided Fractionation & HPLC
-
Action: Subject the crude extract to silica gel flash chromatography (Hexane:EtOAc gradient), followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a semi-preparative C18 column (
:Acetonitrile gradient). -
Self-Validation: Monitor the eluent via Diode-Array Detection (DAD) at 210 nm and 254 nm. Collect the peak corresponding to Berkeleylactone F. Re-inject an aliquot of the collected fraction on an analytical C18 column to confirm >95% purity (single sharp peak) before proceeding to NMR. Baseline suppression in NMR is directly tied to passing this purity check.
Step 3: Spectroscopic Acquisition
-
Action (HRMS): Dissolve 10 μg of the purified compound in MS-grade Methanol. Infuse into a Q-TOF mass spectrometer via ESI at a flow rate of 5 μL/min. Calibrate the instrument externally with sodium formate clusters prior to injection to ensure <2 ppm mass accuracy.
-
Action (NMR): Dissolve 2-5 mg of the dried compound in 600 μL of 99.8%
containing 0.03% v/v TMS as an internal standard. Acquire spectra on a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe for an enhanced signal-to-noise ratio. -
Self-Validation: Run a quick 1D
scan with 16 scans. Check the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet (Z1, Z2, Z3) to ensure multiplet resolution is sufficient to calculate accurate J-couplings for the C-2/C-3 alkene.
Self-validating experimental workflow for the isolation and characterization of Berkeleylactone F.
References
-
The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture Source: nih.gov (Journal of Natural Products, 2017) 1
-
Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum Source: acs.org (Journal of Natural Products, 2022) 2
-
Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum Source: nih.gov (PMC)3
-
The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture (Extended Data) Source: nih.gov (PMC) 4
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- 4. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profiling of Berkeleylactone F
Topic: Solubility and Stability of Berkeleylactone F in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
Berkeleylactone F is a specialized secondary metabolite belonging to the class of 16-membered polyhydroxylated macrolide antibiotics. Originally isolated from a unique coculture of Penicillium fuscum and Penicillium camembertii (or clavigerum) isolated from the acidic Berkeley Pit Lake, it represents a distinct chemical scaffold with potential applications in antimicrobial and anticancer research (specifically MMP-3 inhibition).[1]
This guide provides a rigorous technical framework for handling, solubilizing, and maintaining the integrity of Berkeleylactone F. Unlike standard reagents, this compound possesses specific structural vulnerabilities—primarily its macrocyclic lactone ring and conjugated olefinic systems—that dictate its solvent compatibility and storage conditions.
Physicochemical Profile
| Parameter | Data |
| CAS Number | 2095114-72-8 |
| Formula | C₁₆H₂₈O₅ |
| Molecular Weight | 300.4 g/mol |
| Structural Class | 16-membered Macrolide |
| Appearance | Off-white solid |
| Key Functionalities | Macrocyclic ester (lactone), conjugated E-olefin, secondary hydroxyls |
Solubility Profile
Solvent Compatibility Matrix
Berkeleylactone F exhibits lipophilic characteristics typical of macrolides, necessitating organic co-solvents for biological assays. The following matrix summarizes solubility based on polarity and experimental validation.
| Solvent | Solubility Rating | Estimated Concentration | Application Notes |
| DMSO | Excellent | > 10 mg/mL | Preferred for stock solutions. Cryoprotective for frozen stocks. |
| Methanol | Excellent | > 10 mg/mL | Ideal for HPLC/MS sample preparation. |
| Ethanol | Good | ~ 5-10 mg/mL | Suitable for cellular assays where DMSO toxicity is a concern. |
| DMF | Good | ~ 5-10 mg/mL | Alternative organic carrier; harder to remove than MeOH. |
| Water | Poor | < 0.1 mg/mL | Do not use for stock preparation. Requires co-solvent. |
| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Risk of precipitation upon direct addition without co-solvent. |
Critical Dissolution Protocol
Expert Insight: Many researchers encounter "crashing out" (precipitation) when diluting hydrophobic macrolides into aqueous media. The following "Step-Down" protocol minimizes this risk.
-
Primary Stock: Dissolve neat Berkeleylactone F in 100% DMSO to a concentration of 10–20 mM. Vortex for 30 seconds.
-
Visual Check: Inspect for turbidity. The solution must be optically clear.
-
Intermediate Dilution (Optional): If the final assay requires <1% DMSO, prepare a 10x intermediate in media immediately before use.
-
Aqueous Introduction: Add the DMSO stock into the vortexing aqueous buffer (not buffer into DMSO) to prevent local high-concentration precipitation.
Stability Profile
Structural Vulnerabilities
The stability of Berkeleylactone F is governed by two primary chemical features:
-
Lactone Linkage: Susceptible to hydrolysis under basic (pH > 8) or strongly acidic conditions, leading to ring-opening and total loss of biological activity.
-
Conjugated E-Olefin: Potential site for photo-isomerization or oxidation if exposed to high-intensity light or oxidizing agents.
Stability in Solution
| Condition | Stability Assessment | Recommendation |
| DMSO (Room Temp) | Stable (24-48 hours) | Suitable for short-term bench work. |
| DMSO (-20°C) | High (> 6 months) | Standard Storage. Avoid repeated freeze-thaw cycles. |
| Aqueous Media (pH 7.4) | Moderate (Hours) | Hydrolysis risk increases over time. Prepare fresh. |
| Acidic Media (pH < 4) | Low | Rapid degradation likely (acid-catalyzed hydrolysis). |
| Basic Media (pH > 9) | Very Low | Immediate saponification of the lactone. |
Solid State Storage
-
Temperature: -20°C is mandatory for long-term banking.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.
-
Hygroscopicity: Keep desiccated. Macrolides can absorb moisture, facilitating solid-state hydrolysis.
Experimental Workflows
Workflow: Solubility Limit Determination
This self-validating protocol ensures you do not overestimate solubility, which causes "false negatives" in bioassays due to unseen precipitation.
Caption: Step-by-step workflow for gravimetric and chromatographic verification of solubility limits.
Workflow: Stability Stress Testing
To validate the compound's integrity for a new assay condition, perform this stress test.
Caption: Forced degradation pathways to identify storage and handling risks.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][3][4] Journal of Natural Products, 80(4), 1150–1160.
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 51(23), 3595–3603.
-
BioAustralis. Berkeleylactone F Product Data Sheet. BioAustralis Fine Chemicals.
Sources
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- 3. bioaustralis.com [bioaustralis.com]
- 4. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Fungal Producers of Berkeleylactone F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Berkeleylactone F, a 16-membered macrolide antibiotic with promising biological activity. We will delve into its natural origins, the specific fungal producers, and the unique microbiological interactions that lead to its formation. This document will also present a synthesized protocol for the isolation of Berkeleylactone F, drawing from established methodologies in the field.
Introduction to Berkeleylactone F
Berkeleylactone F is a polyketide-derived macrolide that has garnered significant interest within the scientific community due to its potent antimicrobial properties.[1][2][3][4][5][6] It exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as pathogenic fungi such as Candida albicans and Candida glabrata.[2][3][6] Notably, the mechanism of action for berkeleylactones appears to be novel, differing from that of conventional macrolide antibiotics that typically inhibit protein synthesis, suggesting it may target a new bacterial vulnerability.[3][4][6] Structurally, Berkeleylactone F is a 16-membered lactone ring adorned with several stereogenic centers.[7][8] Its complex architecture has also presented a compelling challenge for synthetic chemists, with its total synthesis having been successfully accomplished.[7][8][9]
The Crucial Role of Fungal Coculture in Berkeleylactone F Discovery
The initial discovery of Berkeleylactone F is a compelling case study in the power of microbial interaction to unlock novel chemistry. It was first isolated from a carefully orchestrated coculture of two distinct fungal species: Penicillium fuscum and Penicillium camembertii/clavigerum .[3][6][7][8][10] These two fungi were originally isolated from the harsh, acidic, and metal-rich environment of Berkeley Pit Lake in Montana, USA.[3][10]
A critical finding from this initial research was that neither P. fuscum nor P. camembertii/clavigerum produced Berkeleylactone F when grown in axenic (pure) culture.[3][6][10] The production of this bioactive macrolide was exclusively observed when the two fungi were grown together. This phenomenon strongly suggests that the chemical "crosstalk" and competitive or symbiotic interactions between the two species trigger the expression of otherwise silent biosynthetic gene clusters. This activation leads to the production of a suite of secondary metabolites, including the berkeleylactones, that are not observed in monocultures.
This discovery underscores a fundamental principle in natural product research: a significant portion of a microbe's metabolic potential may remain unexpressed under standard laboratory conditions. Coculture, therefore, represents a powerful strategy to access this hidden chemical diversity.
Axenic Production of Berkeleylactone F by Penicillium turbatum
While the story of Berkeleylactone F began with a fungal duo, subsequent research has identified a single fungal species capable of its production in a pure culture. Axenic cultures of Penicillium turbatum have been shown to produce Berkeleylactone F, along with a variety of other berkeleylactone analogues.[1][4][5] This finding is significant as it provides a more streamlined approach for the production and isolation of these compounds, bypassing the complexities of managing a coculture system. The ability of P. turbatum to independently synthesize this macrolide suggests that the genetic machinery for its production is fully contained within this single organism and that the appropriate culture conditions can induce its expression.
Further expanding the landscape of potential producers, new berkeleylactone analogues, Berkeleylactones S and T, have been isolated from the endophytic fungus Penicillium egyptiacum .[4] While this report did not explicitly confirm the production of Berkeleylactone F itself by this strain, it highlights the broader distribution of the genetic potential to produce this class of compounds within the Penicillium genus and points to other ecological niches, such as the interior of plants, as promising environments for discovering novel producers.
Summary of Fungal Producers
| Fungal Producer(s) | Culture Condition for Production | Key Findings |
| Penicillium fuscum & Penicillium camembertii/clavigerum | Coculture | The initial discovery of Berkeleylactone F was dependent on the interaction between these two species.[3][6][10] |
| Penicillium turbatum | Axenic (Pure) Culture | Capable of producing Berkeleylactone F and other analogues without a partner organism.[1][5] |
| Penicillium egyptiacum | Axenic (Pure) Culture | Produces novel berkeleylactone analogues, indicating a related biosynthetic pathway.[4] |
Conceptual Workflow for the Isolation of Berkeleylactone F
The following diagram illustrates a generalized workflow for the isolation of Berkeleylactone F from a fungal culture, based on methodologies described in the literature.[1][3]
Caption: A conceptual workflow for the isolation and purification of Berkeleylactone F.
Experimental Protocol: Isolation of Berkeleylactone F from Fungal Culture
This protocol is a synthesized representation of the methodologies employed for the isolation of berkeleylactones.[1][3] Researchers should adapt and optimize these steps based on their specific fungal strains and laboratory conditions.
Part 1: Fermentation
-
Inoculum Preparation:
-
For coculture, grow P. fuscum and P. camembertii/clavigerum separately in a suitable liquid medium (e.g., Potato Dextrose Broth) for a predetermined time to generate sufficient biomass for inoculation.
-
For axenic culture, prepare an inoculum of P. turbatum in the same manner.
-
-
Production Culture:
-
Inoculate a larger volume of sterile liquid production medium with the prepared inocula. For coculture, introduce both fungal species into the same flask.
-
Incubate the production culture under appropriate conditions of temperature, agitation, and duration to allow for fungal growth and secondary metabolite production. This is a critical parameter to optimize.
-
Part 2: Extraction
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration (e.g., through cheesecloth or vacuum filtration).
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a series of extractions with an appropriate organic solvent, such as chloroform or ethyl acetate. Typically, the extraction is repeated three times to ensure a high yield.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Part 3: Purification
-
Initial Chromatographic Separation:
-
Subject the crude extract to column chromatography on a stationary phase such as silica gel.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient) to separate the components of the crude extract into fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing compounds with the characteristics of Berkeleylactone F.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compound and further purify them using preparative or semi-preparative HPLC.
-
Employ a suitable column (e.g., C18) and a carefully optimized mobile phase to achieve baseline separation of Berkeleylactone F from other closely related compounds.
-
-
Structure Elucidation:
Concluding Remarks
Berkeleylactone F stands as a testament to the untapped chemical potential residing within the microbial world, particularly in unique ecological niches and interspecies interactions. The journey from its discovery in a fungal coculture to its production by a single organism highlights the diverse strategies available for natural product discovery and optimization. For researchers in drug development, the novel mode of action of the berkeleylactones presents an exciting opportunity to combat antibiotic resistance. The methodologies outlined in this guide provide a framework for the exploration and exploitation of these valuable natural products.
References
-
Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3139–3145. [Link]
-
BioAustralis. (2019). Berkeleylactone F Product Data Sheet. [Link]
-
Vakitia, A. R., Vallurua, K. R., Verma, S. N., Syed, T., Sridhard, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 52(4), 535-544. [Link]
-
Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]
-
Request PDF. (2025). Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum. ResearchGate. [Link]
-
Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]
-
Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. ACS Publications. [Link]
-
Schobert, R., et al. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 649-658. [Link]
-
Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed, 80(4), 1150–1160. [Link]
-
Vakitia, A. R., et al. (2021). Total synthesis of Berkeleylactone F. ResearchGate. [Link]
-
Vakitia, A. R., et al. (2021). Total synthesis of Berkeleylactone F. Taylor & Francis Online. [Link]
Sources
- 1. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Extraction and Purification of Berkeleylactone F from Fungal Co-Cultures
Prepared by: Senior Application Scientist, Natural Products & Drug Development Target Audience: Natural Product Chemists, Microbiologists, and Preclinical Drug Developers
Introduction and Biological Rationale
The discovery of novel macrolide antibiotics is increasingly dependent on tapping into the "dark matter" of microbial genomes. Berkeleylactone F (C₁₆H₂₈O₅) is a 16-membered macrolide originally isolated from extremophilic fungi sourced from the toxic, metal-rich waters of Berkeley Pit Lake[1]. Structurally, Berkeleylactone F is distinguished from its analogues by the presence of a C-4 alcohol rather than a ketone, and the absence of a succinate moiety[1].
The Causality of Co-Culture (Crosstalk Elicitation)
A critical hurdle in isolating Berkeleylactones is that their biosynthetic gene cluster (bekl) remains transcriptionally silent under standard axenic (pure) cultivation[1],[2]. When Penicillium fuscum and Penicillium camembertii/clavigerum are grown individually, no macrolides are produced[1]. However, when co-cultured, chemical "crosstalk" between the two species acts as an epigenetic or transcriptional elicitor, activating the bekl cluster[1],[2].
This biological phenomenon serves as the first self-validating system in our protocol: the appearance of the target macrolide in the LC-MS profile of the crude extract confirms successful microbial crosstalk, validating the viability and interaction of the starter cultures before any downstream processing begins.
Figure 1: Mechanism of cryptic gene cluster activation via fungal co-culture crosstalk.
Step-by-Step Methodology
Phase 1: Fermentation and Elicitation
Objective: Maximize secondary metabolite titer while minimizing primary metabolite interference.
-
Inoculum Preparation: Cultivate P. fuscum and P. camembertii/clavigerum separately on Potato Dextrose Agar (PDA) plates for 5 days until sporulation is evident.
-
Co-Culture Inoculation: Transfer equal spore concentrations (approx. 10⁶ spores/mL) of both fungi into 1 L Erlenmeyer flasks containing 250 mL of Potato Dextrose Broth (PDB)[1].
-
Incubation: Shake the flasks at 200 rpm at room temperature (approx. 22–25°C) for exactly 7 days[1].
-
Causality: The 200 rpm agitation ensures optimal dissolved oxygen for aerobic polyketide synthase (PKS) function. The 7-day harvest aligns with the late stationary phase, where nutrient depletion triggers maximum secondary metabolite efflux into the media.
-
Phase 2: Liquid-Liquid Extraction
Objective: Partition the moderately polar macrolide from highly polar media components.
-
Mycelial Separation: Filter the 7-day culture through sterile cheesecloth or coarse filter paper to separate the fungal mycelia from the aqueous broth.
-
Causality: Berkeleylactones are secreted extracellularly. Discarding the mycelia early acts as a self-validating purification step, inherently excluding the complex intracellular lipidome and simplifying downstream chromatography.
-
-
Solvent Partitioning: Extract the aqueous filtrate three times with equal volumes of Chloroform (CHCl₃)[1].
-
Concentration: Pool the organic (CHCl₃) layers, dry over anhydrous Na₂SO₄ to remove residual water, and evaporate in vacuo to yield the crude extract[1],.
Phase 3: Chromatographic Purification Workflow
Objective: Isolate Berkeleylactone F from structurally similar analogues and matrix impurities.
-
Flash Silica Gel Chromatography: Load the crude extract onto a normal-phase silica column. Elute using a step gradient of Hexane to Ethyl Acetate (EtOAc).
-
Causality: This orthogonal step removes highly non-polar bulk lipids (eluting in hexane) before isolating the oxygenated macrolide fractions.
-
-
Size Exclusion Chromatography (SEC): Pass the enriched fraction through a Sephadex LH-20 column using Methanol (MeOH) as the mobile phase.
-
Causality: SEC separates molecules by hydrodynamic volume, effectively stripping out high-molecular-weight polymeric impurities and pigments that could foul the preparative HPLC column.
-
-
Preparative HPLC: Resolve the final mixture using a C18 reverse-phase column (H₂O/Acetonitrile gradient). Berkeleylactone F is isolated based on subtle hydrophobicity differences, guided by its UV absorbance and previously documented Matrix Metalloproteinase-3 (MMP-3) inhibitory activity[1],[3].
Figure 2: Downstream processing workflow for the isolation of Berkeleylactone F.
Quantitative Data and Parameter Summaries
To ensure reproducibility, the yield tracking and precise chromatographic parameters are summarized below. The purity of the final compound (>95%) is verified by NMR and HR-ESIMS, matching the established molecular weight (300.4 g/mol )[4].
Table 1: Representative Yield and Purity Tracking (per 10 L Fermentation)
| Purification Stage | Mass / Volume | Target Concentration | Step Yield (%) | Est. Purity (%) |
| Culture Broth | 10 L | ~2.5 mg/L | 100 | < 0.1 |
| Crude CHCl₃ Extract | 5.2 g | ~4.8 mg/g | 98 | ~ 0.5 |
| Silica Gel Fraction | 410 mg | ~45 mg/g | 74 | ~ 4.5 |
| Sephadex LH-20 | 85 mg | ~210 mg/g | 71 | ~ 21.0 |
| Prep-HPLC Peak | 18 mg | >950 mg/g | 68 | > 95.0 |
Table 2: Preparative HPLC Parameters
| Parameter | Specification / Condition | Rationalization |
| Column | C18 Reverse Phase (250 x 21.2 mm, 5 µm) | Retains the hydrophobic macrolide core. |
| Mobile Phase A | LC-MS Grade H₂O + 0.1% Formic Acid | Suppresses ionization of trace acidic impurities. |
| Mobile Phase B | Acetonitrile (MeCN) | Provides optimal selectivity for hydroxylated epimers. |
| Gradient | 30% B to 70% B over 45 min | Resolves Berkeleylactone F from A-E analogues. |
| Flow Rate | 15.0 mL/min | Balances peak resolution with processing throughput. |
| Detection | UV at 210 nm & 254 nm | Detects the unsaturated lactone ring structure. |
References
- Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.
- Stierle, A. A., et al.
- "Berkeleylactone F | CAS 2095114-72-8." Cayman Chemical / Biomol.com.
- "Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum.
- Stierle, A. A., et al.
Sources
Application Note: A Protocol for Determining the Antimicrobial Susceptibility of Berkeleylactone F
Abstract
This document provides a comprehensive, technically detailed guide for conducting antimicrobial susceptibility testing (AST) of Berkeleylactone F, a novel macrolide natural product. The protocols herein are designed for researchers in microbiology, natural product chemistry, and infectious disease, providing a robust framework for generating high-quality, reproducible data. This guide emphasizes the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy methodology.
Introduction to Berkeleylactone F and its Therapeutic Potential
Berkeleylactone F is a 16-membered macrolide, part of a larger family of polyketides isolated from the co-culture of two distinct Penicillium species.[1][2][3] The discovery of the berkeleylactones has garnered significant interest due to their unique chemical structures and the antimicrobial potency of some of its analogues. Notably, Berkeleylactone A has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi like Candida albicans, with MIC values in the low micromolar range (1-2 μg/mL).[1][2][4][5][6]
Mechanistic studies on Berkeleylactone A suggest a novel mode of action, distinct from conventional macrolide antibiotics that typically inhibit protein synthesis by targeting the ribosome.[1][2][4] This presents a compelling case for the investigation of other members of the berkeleylactone family, such as Berkeleylactone F, as potential leads for new antimicrobial agents that could circumvent existing resistance mechanisms. This application note provides a detailed protocol for the systematic evaluation of the in vitro antimicrobial activity of Berkeleylactone F.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism. The protocols detailed in this guide are founded upon the globally recognized standards for AST, as established by the Clinical and Laboratory Standards Institute (CLSI). Adherence to these standards is paramount for ensuring the accuracy, reproducibility, and interoperability of the generated data.
The broth microdilution method is the focus of this guide. This technique is widely adopted due to its efficiency, scalability, and the quantitative nature of its results (i.e., the MIC value). The principle involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Essential Materials and Reagents
3.1. Test Compound and Solvents
-
Berkeleylactone F: High purity grade (>95%) is essential.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, for the preparation of the stock solution.
3.2. Microbial Strains
-
Quality Control (QC) Strains: A panel of well-characterized strains with known susceptibility profiles is mandatory for validating each experimental run. Recommended strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Test Organisms: A diverse panel of clinically relevant or target-specific microorganisms.
3.3. Culture Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for AST of most non-fastidious aerobic bacteria.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Agar Plates: Tryptic Soy Agar (TSA) or other suitable agar for initial culture and colony selection.
3.4. Equipment and Consumables
-
Sterile, 96-well, U-bottom microtiter plates.
-
Calibrated single- and multi-channel micropipettes with sterile, disposable tips.
-
Sterile reagent reservoirs.
-
Incubator maintained at 35°C ± 2°C.
-
Spectrophotometer or nephelometer for standardizing inoculum density.
-
Vortex mixer.
-
Class II biological safety cabinet.
Experimental Workflow: A Step-by-Step Overview
The logical flow of the broth microdilution assay is critical for success. The following diagram illustrates the key phases of the experiment, from initial preparation to final data analysis.
Figure 1. High-level workflow for MIC determination of Berkeleylactone F.
Detailed Experimental Protocols
5.1. Preparation of Berkeleylactone F Solutions
Causality: A concentrated stock solution in a suitable solvent like DMSO is necessary for accurate serial dilutions. The final concentration of DMSO in the assay must be kept below 1% to prevent any intrinsic antimicrobial or inhibitory effects of the solvent itself.
-
Accurately weigh 1 mg of Berkeleylactone F and dissolve it in 1 mL of 100% DMSO to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Vortex the solution until the compound is completely dissolved.
-
Create a working stock solution by diluting the primary stock in CAMHB. The concentration of this working stock should be twice the highest concentration to be tested in the assay. For example, for a final top concentration of 128 µg/mL, the working stock should be 256 µg/mL.
5.2. Preparation of the Standardized Bacterial Inoculum
Causality: The density of the bacterial inoculum is a critical variable that significantly impacts the MIC value. A standardized inoculum ensures that the results are reproducible and comparable across different experiments. The target final concentration in each well is approximately 5 x 10^5 CFU/mL.
-
Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Transfer the colonies into a tube containing 3-5 mL of sterile PBS.
-
Vortex the suspension vigorously to ensure a homogenous mixture.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (A625nm = 0.08 to 0.13) or a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of 1 x 10^6 CFU/mL. This is the final inoculum to be added to the plate.
5.3. Broth Microdilution Assay Procedure
Causality: This procedure establishes a precise two-fold concentration gradient of Berkeleylactone F, allowing for the determination of the MIC. Including growth and sterility controls is essential for validating the assay's integrity.
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Berkeleylactone F working stock solution (e.g., 256 µg/mL) to well 1.
-
Perform a serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. After mixing the contents of well 10, discard 50 µL.
-
Well 11 serves as the growth control (no drug) and will only contain CAMHB.
-
Well 12 serves as the sterility control (no drug, no bacteria).
-
Add 50 µL of the standardized bacterial inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL, and the bacterial concentration is 5 x 10^5 CFU/mL. The drug concentrations have been diluted by half.
-
Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Figure 2. Example plate layout for Berkeleylactone F MIC testing.
Data Interpretation and Quality Assurance
6.1. Reading the MIC
After incubation, the MIC is determined by visual inspection. The MIC is the lowest concentration of Berkeleylactone F at which there is no visible turbidity (i.e., the first clear well). A reading mirror or a light box can aid in this determination.
-
Sterility Control (Well 12): Must be clear. If turbid, the media or reagents were contaminated.
-
Growth Control (Well 11): Must show distinct turbidity. If clear, the inoculum was not viable or the incubation conditions were incorrect.
-
Test Wells (Wells 1-10): Identify the lowest concentration that is as clear as the sterility control.
6.2. Quality Control (QC) and Data Validation
Trustworthiness: A self-validating system requires that the performance of the assay is monitored in every run. This is achieved by testing a standard antibiotic against a QC strain with a known, narrow range of expected MIC values.
-
A known antibiotic (e.g., vancomycin for S. aureus) should be run in parallel with Berkeleylactone F against the appropriate QC strain.
-
The resulting MIC for the QC strain must fall within the acceptable ranges published by the CLSI.
-
If the QC results are outside the acceptable range, the results for the test compound (Berkeleylactone F) from that run are considered invalid.
Table 1. Hypothetical Data Presentation for Berkeleylactone F MIC Testing
Note: The following MIC values for Berkeleylactone F are for illustrative purposes only, as published data is not currently available. The values are modeled on the known activity of Berkeleylactone A.
| Organism | Berkeleylactone F MIC (µg/mL) | QC Antibiotic (Agent) | QC Antibiotic MIC (µg/mL) | CLSI QC Range (µg/mL) |
| S. aureus ATCC® 29213™ | 4 | Vancomycin | 1 | 0.5 - 2 |
| E. faecalis ATCC® 29212™ | 16 | Vancomycin | 2 | 1 - 4 |
| E. coli ATCC® 25922™ | >128 | Ciprofloxacin | 0.008 | 0.004 - 0.016 |
| Clinical Isolate (MRSA) | 2 | N/A | N/A | N/A |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Corrective Action(s) |
| Growth in Sterility Control | Contamination of media, reagents, or plate. | Use fresh, sterile materials. Ensure aseptic technique throughout the procedure. |
| No Growth in Growth Control | Inoculum too dilute, non-viable organism, incorrect incubation. | Re-standardize inoculum. Use a fresh culture. Verify incubator temperature and atmosphere. |
| "Skipped" Wells | Pipetting error during serial dilution; compound precipitation at high concentrations. | Review and practice pipetting technique. Visually inspect wells for any precipitate. |
| QC MIC Out of Range | Incorrect inoculum density, reagent degradation, procedural deviation. | Re-prepare and standardize inoculum. Check expiration dates of all reagents. Meticulously follow the protocol. |
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Ellman, J. A., & Feng, X. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]
-
Stierle, A. A., Stierle, D. B., & Gsearch, D. (2022). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. Fitoterapia, 156, 105084. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Ellman, J. A., & Feng, X. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed, 28452479. [Link]
-
The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture | Journal of Natural Products - ACS Publications. (2017). [Link]
-
Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]
-
Request PDF. (2025). Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis and structure-activity relationship of berkeleylactone A-derived antibiotics. ResearchGate. [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Berkeleylactone F, 14-epi. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]
Sources
- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Broth Microdilution Protocol for Determining the MIC of Berkeleylactone F
Document Type: Standard Operating Procedure & Application Note Target Audience: Microbiologists, Assay Developers, and Drug Discovery Scientists
Introduction & Scientific Rationale
The urgent need for novel antimicrobial agents has driven researchers to explore extreme environments and cryptic biosynthetic pathways. Berkeleylactone F (CAS: 2095114-72-8) is a polyhydroxylated 16-membered macrolide antibiotic discovered through the co-cultivation of two extremophilic fungi, Penicillium fuscum and P. camembertii/clavigerum, isolated from the acidic, metal-rich waters of Berkeley Pit Lake[1][2].
While classical macrolides (such as erythromycin and azithromycin) exert their antimicrobial effects by binding to the 50S ribosomal subunit to inhibit protein synthesis, the Berkeleylactone series exhibits a completely novel, non-ribosomal mode of action[1][3]. This makes Berkeleylactone F and its analogs (like the highly potent Berkeleylactone A) critical candidates for overcoming multidrug-resistant (MDR) pathogens such as MRSA and Bacillus anthracis[1].
Fig 1: Mechanism of action: Classical macrolides vs. Berkeleylactones' novel non-ribosomal pathway.
Assay Design: Causality & Self-Validating Systems
To determine the Minimum Inhibitory Concentration (MIC) of Berkeleylactone F, we utilize a modified Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution method. As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical challenges of macrolide antibiotics:
-
Solvent Causality: Berkeleylactone F is highly lipophilic[4]. Attempting to dissolve it directly in aqueous media will result in micro-precipitates, leading to falsely elevated MIC readings. We utilize 100% Dimethyl Sulfoxide (DMSO) for the master stock, ensuring the final assay concentration of DMSO remains
to prevent solvent-induced bacterial cytotoxicity. -
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized concentrations of divalent cations (
and ) ensure consistent outer-membrane permeability in target bacteria, yielding reproducible MICs. -
Self-Validating Readout: Because lipophilic compounds can occasionally fall out of solution during the 16-20 hour incubation, visual turbidity can be ambiguous. To create a self-validating system , we incorporate Resazurin (Alamar Blue) as an orthogonal metabolic readout. Visual clarity is confirmed by a lack of metabolic dye reduction, eliminating false positives caused by drug precipitation.
Materials and Reagents
-
Test Compound: (>95% purity, MW: 300.4 g/mol )[2].
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: Molecular Biology Grade DMSO (100%).
-
Indicator: Resazurin sodium salt (0.015% w/v aqueous solution, sterile-filtered).
-
Target Organisms: Staphylococcus aureus (MRSA strains), Bacillus anthracis, or other susceptible pathogens[1].
-
Consumables: Sterile 96-well clear-bottom microtiter plates (U-bottom or V-bottom preferred for pellet visualization).
Step-by-Step Experimental Protocol
Phase 1: Compound Preparation
-
Master Stock: Weigh exactly 1.0 mg of Berkeleylactone F and dissolve in 100 µL of 100% DMSO to yield a
( ) stock solution. Vortex until completely clear. -
Working Solution: Dilute the stock 1:39 in CAMHB to create a
working solution. (Note: The DMSO concentration is now 2.5%. After the 1:2 dilution with the bacterial inoculum in the plate, the final maximum DMSO concentration will be 1.25%, which is well tolerated by most standard pathogens).
Phase 2: Inoculum Standardization
-
Colony Suspension: Select 3–5 well-isolated colonies of the target organism from an overnight agar plate. Suspend them in 3 mL of sterile saline.
-
Optical Density: Adjust the turbidity to match a 0.5 McFarland standard (OD
), which corresponds to approximately . -
Final Dilution: Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of
.
Phase 3: Microdilution & Inoculation
-
Plate Setup: Dispense 50 µL of CAMHB into columns 2 through 12 of the 96-well plate.
-
Drug Addition: Add 100 µL of the Berkeleylactone F Working Solution (
) to column 1. -
Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down 4 times. Repeat this 2-fold serial dilution up to column 10. Discard 50 µL from column 10.
-
Column 11 is the Growth Control (Media + Bacteria).
-
Column 12 is the Sterility Control (Media only).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (
) to columns 1 through 11. The final test concentrations of Berkeleylactone F will range from down to , and the final bacterial concentration will be the CLSI-required .
Phase 4: Incubation and Orthogonal Readout
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.
-
Visual Readout: Place the plate on a mirrored reader. The MIC is the lowest concentration well showing no visible bacterial pellet or turbidity.
-
Metabolic Validation: Add 10 µL of 0.015% Resazurin to all wells. Incubate for an additional 1–2 hours at 37°C.
-
Blue/Purple: No metabolic activity (Bacteria inhibited/dead).
-
Pink/Fluorescent: Active metabolism (Bacterial growth).
-
Final MIC: The lowest concentration of Berkeleylactone F that remains strictly blue.
-
Fig 2: Self-validating Broth Microdilution workflow for Berkeleylactone F MIC determination.
Data Presentation & Expected Results
To provide context for your assay validation, Table 1 summarizes the expected behavior of the Berkeleylactone series compared to classical controls, while Table 2 outlines the self-validating plate layout.
Table 1: Contextual MIC Data for the Berkeleylactone Series
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Berkeleylactone F | CCRF-CEM / Gram-Positive Panel | Assay Dependent* | Non-ribosomal / Cytotoxic |
| Berkeleylactone A | Staphylococcus aureus (MRSA) | 1.0 - 2.0 | Non-ribosomal |
| Berkeleylactone A | Bacillus anthracis | 1.0 - 2.0 | Non-ribosomal |
| Erythromycin (Control) | Staphylococcus aureus | 0.25 - 0.5 | 50S Ribosomal Inhibition |
*Note: While Berkeleylactone A is the most highly potent antimicrobial in the series[1], Berkeleylactone F (which differs structurally by lacking a succinate moiety and possessing a C-4 alcohol)[1][5] is evaluated using this exact same standardized protocol to map the structure-activity relationship (SAR) of the series.
Table 2: 96-Well Plate Layout for MIC Determination
| Row | 1 (128 µg/mL) | 2 (64 µg/mL) | 3 (32 µg/mL) | ... | 10 (0.25 µg/mL) | 11 (Growth Ctrl) | 12 (Sterility Ctrl) |
|---|---|---|---|---|---|---|---|
| A-C | Drug + Bact | Drug + Bact | Drug + Bact | ... | Drug + Bact | Media + Bact | Media Only |
| D-F | Drug + Bact | Drug + Bact | Drug + Bact | ... | Drug + Bact | Media + Bact | Media Only |
| Readout | Blue (Clear) | Blue (Clear) | Pink (Turbid) | ... | Pink (Turbid) | Pink (Turbid) | Blue (Clear) |
(In this theoretical example, the MIC would be recorded as 64 µg/mL, as it is the lowest concentration that prevents the Resazurin shift from blue to pink).
References
-
Title: The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Source: Journal of Natural Products (NIH PubMed Central). URL: [Link]
-
Title: Total synthesis of Berkeleylactone F. Source: Synthetic Communications (Taylor & Francis Online). URL: [Link]
Sources
performing IC50 cytotoxicity assays with Berkeleylactone F on leukemia cells
Application Note & Protocol
Topic: Determination of IC50 Values for Berkeleylactone F in Leukemia Cell Lines Using a Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Berkeleylactone F, a 16-membered macrolide antibiotic, has demonstrated preliminary growth-inhibitory activity against leukemia cell lines, suggesting its potential as a novel therapeutic agent. Unlike many macrolides, its parent compound, Berkeleylactone A, does not appear to function via protein synthesis inhibition, pointing to a potentially novel mechanism of action.[1][2] A critical first step in evaluating the anti-cancer potential of any compound is to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[3] This document provides a comprehensive, field-tested protocol for determining the IC50 value of Berkeleylactone F against suspension leukemia cells, using the Jurkat cell line as a model and the MTT colorimetric assay as the method for assessing cell viability.
Scientific Principles & Background
The IC50 Value in Drug Discovery
The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4] In cancer research, it is a cornerstone for screening and comparing the potency of cytotoxic compounds.[5] The determination of an IC50 value requires establishing a dose-response relationship, where cells are treated with a range of compound concentrations.[3] The resulting data are plotted with the compound concentration (typically on a logarithmic scale) on the x-axis and the percentage of cell viability or inhibition on the y-axis. A sigmoidal curve is then fitted to the data using non-linear regression, from which the IC50 value is interpolated.[4][6]
Berkeleylactone F: A Novel Macrolide
Berkeleylactones are a class of macrolides isolated from a co-culture of Penicillium species.[2] Initial screening studies have shown that Berkeleylactone F can inhibit the growth of the CCRF-CEM T-cell leukemia line by 38% at a given concentration, establishing its relevance in this context. The broader family of berkeleylactones has been investigated for effects related to apoptosis and inflammation, suggesting potential mechanisms that warrant further investigation in leukemia models.[1]
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] The core principle relies on the capacity of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The formazan crystals are then solubilized using a detergent or solvent like dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Materials & Reagents
| Reagent/Equipment | Supplier/Cat. No. (Example) | Notes |
| Jurkat, Clone E6-1 Cell Line | ATCC (TIB-152) | Human acute T-cell leukemia |
| Berkeleylactone F | N/A | Prepare stock in sterile DMSO |
| RPMI-1640 Medium | ATCC (30-2001) | Base medium |
| Fetal Bovine Serum (FBS) | ATCC (30-2020) | Use at 10% final concentration |
| Penicillin-Streptomycin | Gibco (15140122) | Use at 1% final concentration |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D2650) | Cell culture tested, sterile |
| MTT Reagent Powder | Sigma-Aldrich (M5655) | Protect from light |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) | Sterile, 1X solution |
| 96-well flat-bottom plates | Corning (3596) | Tissue-culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified | |
| Biosafety Cabinet | Class II | |
| Centrifuge with plate rotor | For pelleting suspension cells | |
| Multichannel Pipettor | 8- or 12-channel | |
| Microplate Reader | Capable of reading at 570 nm | |
| Hemocytometer/Cell Counter | For accurate cell counting |
Experimental Workflow & Protocols
The overall experimental process follows a logical sequence from cell preparation to final data analysis.
Caption: Potential mechanisms of Berkeleylactone F cytotoxicity.
Troubleshooting & Expert Insights
-
High Variability Between Replicates: Ensure a homogenous single-cell suspension before seeding. Pipette gently up and down several times before adding cells to the plate. Inconsistent formazan solubilization can also be a cause; ensure the 15-minute shaking step is performed consistently.
-
Low Absorbance Readings: The initial cell seeding density may be too low, or the incubation time may be too short for sufficient proliferation. Optimize cell number by performing a growth curve prior to the assay. [9]* Vehicle Control Shows Toxicity: The final DMSO concentration is likely too high. Re-calculate dilutions to ensure the final concentration is well below the toxic threshold for Jurkat cells (typically <0.5%).
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Available from: [Link]
-
UCSC Genome Browser. (2008, August 27). Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross-linking. Available from: [Link]
-
Science Gateway. How to calculate IC50. Available from: [Link]
-
PMC (PubMed Central). (2018). 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression. Available from: [Link]
-
ResearchGate. Jurkat, Clone E61 (ATCC® TIB152™). Available from: [Link]
-
PMC (PubMed Central). (2017, March 22). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Available from: [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
-
PMC (PubMed Central). (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
ResearchGate. (2025, August 7). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Available from: [Link]
-
ResearchGate. Synthesis and structure-activity relationship of berkeleylactone A-derived antibiotics | Request PDF. Available from: [Link]
-
PubMed - NIH. (2017, April 28). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Available from: [Link]
-
Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Available from: [Link]
-
Frontiers. Methods IC50 Dose Determination for GO in AML Cell Lines. Available from: [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
PMC (PubMed Central). (2020). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. Available from: [Link]
-
PMC (PubMed Central). (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available from: [Link]
-
MDPI. (2022, March 4). Expanding the Study of the Cytotoxicity of Incomptines A and B against Leukemia Cells. Available from: [Link]
-
UC Davis. (2025, October 1). SOphoraflavanone G from Phit-Sanat (Sophora Exigua Craib) inhibits WT1 protein expression and induc. Available from: [Link]
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Application Note: Strategic Implementation of Wittig Olefination in the Total Synthesis of Berkeleylactone F Precursors
Executive Summary
Berkeleylactone F is a 16-membered polyhydroxylated macrolide isolated from the coculture of extremophilic fungi Penicillium fuscum and Penicillium camembertii. It exhibits cytotoxic activity against CCRF-CEM leukemia cells.[1][2] The total synthesis of this complex natural product requires precise stereochemical control and convergent fragment assembly.
This Application Note details the critical role of the Wittig Reaction in the synthesis of the key
Retrosynthetic Analysis & Strategic Logic
The synthesis of Berkeleylactone F is typically approached via a convergent strategy, disconnecting the macrocycle into two major segments: a dithiane-containing fragment and an epoxide-containing fragment. The Wittig reaction is employed early in the synthesis of the "right-hand" segment (Fragment 4) to install the conjugated ester functionality with high stereocontrol.
Why the Wittig Reaction?
-
Stereocontrol: The use of a stabilized ylide (Methyl (triphenylphosphoranylidene)acetate) inherently favors the formation of the thermodynamically stable (
)-alkene, matching the natural product's geometry. -
Functional Group Tolerance: The reaction proceeds under neutral-to-mildly basic conditions, compatible with the silyl ether protections (TBS, PMB) used on the polyol chain.
-
Scalability: Triphenylphosphine-derived reagents are robust, crystalline, and amenable to gram-scale synthesis required for early-stage fragment preparation.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the specific bond formed by the Wittig transformation.
Figure 1: Retrosynthetic disconnection highlighting the strategic placement of the Wittig reaction to construct the
Detailed Experimental Protocol
This protocol describes the "One-Pot" or "Telescoped" sequence involving the generation of an aldehyde via ozonolysis followed by immediate Wittig olefination. This approach minimizes the handling of unstable aldehyde intermediates.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Olefin Precursor | Substrate | 1.0 | Terminal alkene protected as benzyl ether |
| Ozone ( | Oxidant | Excess | Generated via ozone generator |
| Dimethyl Sulfide (DMS) | Quench | 5.0 | Reduces ozonide to aldehyde |
| Wittig Reagent | 1.5 | Stabilized ylide (Methyl (triphenylphosphoranylidene)acetate) | |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, for ozonolysis |
| Benzene or Toluene | Solvent | - | For Wittig reaction (reflux) |
Step-by-Step Methodology
Phase 1: Aldehyde Generation (Ozonolysis)
-
Setup: Dissolve the terminal alkene substrate (e.g., benzyl-protected homoallylic alcohol derivative) in anhydrous
(0.1 M concentration). -
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone through the solution until a persistent blue color appears (indicating saturation).
-
Purge: Purge the solution with oxygen (or nitrogen) for 15 minutes to remove excess ozone (blue color disappears).
-
Reduction: Add Dimethyl Sulfide (DMS) (5.0 equiv) dropwise at -78 °C.
-
Warming: Allow the mixture to warm to room temperature (rt) over 2 hours.
-
Concentration: Concentrate the solvent under reduced pressure (keeping bath temp < 30 °C) to obtain the crude aldehyde. Note: Do not purify the aldehyde if it is known to be unstable; proceed immediately to Phase 2.
Phase 2: Wittig Olefination
-
Resuspension: Dissolve the crude aldehyde residue in dry Benzene (or Toluene for green chemistry compliance) (0.1 M).
-
Ylide Addition: Add Methyl (triphenylphosphoranylidene)acetate (
) (1.5 equiv) in one portion. -
Reaction: Heat the mixture to reflux (80 °C for Benzene, 110 °C for Toluene) under an inert atmosphere (
or Ar). -
Monitoring: Monitor by TLC (typically 2–4 hours). The aldehyde spot should disappear, and a less polar UV-active spot (the enoate) should appear.
-
Work-up:
-
Purification: Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The
byproduct is very polar and will remain on the column or elute late.
Expected Results & Data Specifications
-
Yield: >85% (over two steps).
-
Selectivity: >20:1
ratio. -
Characterization (NMR): Look for large coupling constants (
Hz) for the vinylic protons in NMR, confirming the trans ( ) geometry.
Mechanism & Workflow Visualization
The following diagram details the molecular workflow, emphasizing the transition from the unstable ozonide to the stable conjugated ester.
Figure 2: Reaction workflow from alkene precursor to final conjugated ester via ozonolysis and Wittig olefination.
Troubleshooting & Optimization (Self-Validating System)
To ensure the protocol is self-validating, check the following control points:
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield | TLC shows unreacted aldehyde | Incomplete Ylide Reaction | Increase reflux time or use a higher boiling solvent (Toluene vs Benzene). Ensure Ylide quality (should be white/off-white solid). |
| Poor E/Z Ratio | "Salt-Free" Conditions Violated | Ensure the ylide is stabilized. If using semi-stabilized ylides, Lithium salts can disrupt stereoselectivity. Use salt-free ylide prep if necessary. | |
| Aldehyde Decomposition | Complex TLC mixture before Wittig | Unstable Intermediate | Do not isolate the aldehyde. Perform a "telescoped" process: evaporate DCM, add Benzene/Ylide immediately. |
| Separation of | Product contaminated with white solid | Solubility overlap | Triturate the crude residue with cold hexanes/ether (product dissolves, |
References
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021).[2][3][4] Total synthesis of Berkeleylactone F. Synthetic Communications, 52(3), 398–406. [Link]
-
Stierle, A. A., Stierle, D. B., & Giese, M. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][5][6][7][8][9] Journal of Natural Products, 80(4), 1150–1160. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][8][10][11] Chemical Reviews, 89(4), 863–927. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
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- 4. tandf.figshare.com [tandf.figshare.com]
- 5. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Epoxide Ring Opening Strategies in the Total Synthesis of Berkeleylactone F
Executive Summary
Berkeleylactone F is a 16-membered polyhydroxylated macrolide isolated from the fungal coculture of Penicillium fuscum and P. camembertii/clavigerum[1]. Demonstrating potent inhibitory activity against CCRF-CEM leukemia cells, its complex architecture—featuring four stereogenic centers and an E-olefinic bond conjugated with an acid functional group—makes it a compelling target for total synthesis[2]. A critical bottleneck in assembling its macrocyclic skeleton is the stereoselective and regioselective formation of C-C bonds. This application note details two field-proven strategies for the pivotal epoxide ring-opening step: Umpolung Alkylation (Dithiane) and Lewis Acid-Mediated Alkyne Addition .
Strategic Context & Retrosynthetic Logic
The convergent synthesis of Berkeleylactone F relies on dividing the macrocycle into two distinct fragments: a chiral epoxide and a nucleophilic carbon chain. These fragments are coupled via an epoxide ring-opening reaction, followed by functional group manipulation and a late-stage Yamaguchi macrolactonization[3].
Caption: Retrosynthetic analysis of Berkeleylactone F highlighting the epoxide ring opening step.
Mechanistic Causality: Epoxide Ring Opening
To achieve high regioselectivity (attack at the less sterically hindered terminal carbon) and prevent the degradation of sensitive chiral centers, the choice of nucleophile and activation method is paramount.
Strategy A: Umpolung Alkylation (1,3-Dithiane)
In the synthesis reported by Vakiti et al., a 1,3-dithiane intermediate is utilized as an acyl anion equivalent[1].
-
Causality: The two sulfur atoms stabilize the adjacent carbanion generated by n-BuLi deprotonation (pKa ~ 31). This creates a highly nucleophilic species that readily undergoes an SN2 attack on the terminal carbon of the epoxide at -20 °C. The dithiane not only forms the critical C-C bond but also serves as a masked ketone, which is later unmasked during the synthetic sequence.
Strategy B: Lewis Acid-Mediated Alkyne Addition
An alternative diastereoselective approach utilizes 1,6-heptadiyne[4].
-
Causality: Terminal alkynes are relatively weak nucleophiles even when lithiated. To facilitate the opening of the robust epoxide ring without raising the temperature (which would risk side reactions), Boron trifluoride diethyl etherate (BF3·Et2O) is employed. The Lewis acid coordinates to the epoxide oxygen, withdrawing electron density and lengthening the C-O bond. This significantly enhances the electrophilicity of the terminal carbon, allowing the lithium acetylide to attack efficiently at -78 °C.
Caption: Mechanistic logic of Lewis acid-mediated and Umpolung epoxide ring opening strategies.
Comparative Quantitative Data
| Parameter | Strategy A: Umpolung (Dithiane)[1] | Strategy B: Lewis Acid (Alkyne)[4] |
| Nucleophile Precursor | 1,3-Dithiane intermediate | 1,6-Heptadiyne |
| Base | n-BuLi (1.0 equiv) | n-BuLi (1.0 equiv) |
| Activation | None required | BF3·Et2O (1.45 equiv) |
| Temperature | -20 °C | -78 °C |
| Reaction Time | 3.0 h | 1.5 h |
| Yield | 79% | 80% |
| Regioselectivity | >95% (Terminal attack) | >95% (Terminal attack) |
Validated Experimental Protocols
Protocol A: Dithiane-Epoxide Coupling
This protocol is a self-validating system; the visual color change upon lithiation and TLC monitoring ensure intermediate stability before the electrophile is introduced.
-
Preparation of Lithiated Dithiane: Flame-dry a 50 mL two-neck round-bottom flask under argon. Add the 1,3-dithiane intermediate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes. Validation: A slight yellowing of the solution indicates the successful formation of the lithiated dithiane.
-
Epoxide Addition: Dissolve the chiral epoxide (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated dithiane at -20 °C.
-
Reaction Maturation: Maintain the reaction at -20 °C for 3 hours. Monitor the consumption of the dithiane via TLC (Hexanes/EtOAc, visualized with UV and p-anisaldehyde stain).
-
Quenching & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH4Cl (10 mL). Causality: Quenching at low temperatures prevents the unreacted carbanion from abstracting protons from the newly formed secondary alcohol or solvent as thermal energy increases. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the coupled product (~79% yield).
Protocol B: Lewis Acid-Mediated Alkyne-Epoxide Coupling
Timing is critical in this protocol. The Lewis acid must be added rapidly after the epoxide to prevent the acetylide from acting as a base and isomerizing the epoxide.
-
Preparation of Lithium Acetylide: In a flame-dried flask under argon, dissolve 1,6-heptadiyne (1.0 equiv) in anhydrous THF (10 mL). Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (1.0 equiv, 1.0 M in hexanes) dropwise. Stir the resulting mixture for 30 minutes at -78 °C.
-
Electrophile Introduction: Dissolve the chiral epoxide (0.33 equiv) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.
-
Lewis Acid Activation: Immediately following the epoxide addition, rapidly add freshly distilled BF3·Et2O (1.45 equiv). Causality: Fresh distillation removes HF impurities that could prematurely open the epoxide to a fluorohydrin. Rapid addition ensures the epoxide is activated precisely when surrounded by the nucleophile, preventing polymerization.
-
Reaction Maturation: Stir the mixture for 1.5 hours at -78 °C.
-
Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH4Cl. Allow the mixture to warm to room temperature slowly. Extract with Et2O (3 × 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the secondary alcohol (~80% yield).
References
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Shanmukha Kumar, J. V. (2022). "Total synthesis of Berkeleylactone F." Synthetic Communications, 52(2), 205-211. Available at:[Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., Priest, C. E., Alabanza, A. M., ... & Palmer, C. G. (2017). "The berkeleylactones, antibiotic macrolides from fungal coculture." Journal of Natural Products, 80(4), 1150-1160. Available at:[Link]
Sources
Application Note: Profiling the Efficacy of Berkeleylactone F in MMP-3 Enzyme Inhibition Assays
Introduction
Matrix metalloproteinase-3 (MMP-3, Stromelysin-1) is a zinc-dependent endopeptidase that degrades extracellular matrix (ECM) components and is centrally implicated in epithelial-mesenchymal transition (EMT), inflammation, and tumor metastasis. The discovery of novel, specific inhibitors for MMP-3 is a critical focus in oncology and rheumatology.
Berkeleylactone F (CAS: 2095114-72-8) is a 16-membered polyhydroxylated macrolide isolated from the extremophilic coculture of Penicillium fuscum and P. camembertii/clavigerum sourced from the acidic, metal-rich waters of Berkeley Pit Lake[1]. Originally identified through MMP-3 bioassay-guided fractionation, Berkeleylactone F represents a unique chemotype for metalloproteinase modulation[1]. This application note details an optimized Fluorescence Resonance Energy Transfer (FRET)-based workflow for evaluating the inhibitory kinetics of Berkeleylactone F against MMP-3.
Mechanistic Causality & Assay Rationale
MMP-3 is secreted as an inactive zymogen (pro-MMP-3) maintained by a "cysteine switch" mechanism, where a conserved cysteine residue coordinates the catalytic zinc ion in the active site. To evaluate inhibitors in vitro, pro-MMP-3 must first be activated. We utilize the organomercurial compound 4-aminophenylmercuric acetate (APMA), which disrupts the cysteine-zinc interaction, leading to the autolytic cleavage of the pro-domain and the unveiling of the active site.
Berkeleylactone F is hypothesized to interact with the active site or adjacent allosteric pockets of the activated MMP-3. To quantify this inhibition, we utilize a FRET substrate (e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2). When active MMP-3 cleaves the substrate, the fluorophore (Mca) is separated from the internal quencher (Dnp), resulting in a measurable increase in fluorescence. A successful inhibitor will block this cleavage, preserving the quenched state.
Fig 1. Mechanism of MMP-3 activation and subsequent inhibition by Berkeleylactone F.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.
-
Causality: HEPES provides physiological pH buffering. Calcium is strictly required for the structural stability of the MMP-3 non-catalytic domains. Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the highly hydrophobic enzyme to the microplate walls.
-
-
Berkeleylactone F Stock: Reconstitute Berkeleylactone F (MW: 300.4 g/mol ) in LC-MS grade DMSO to a 10 mM stock[2].
-
Causality: Berkeleylactone F is a highly lipophilic macrolide; DMSO ensures complete solvation[2]. Keep the final DMSO concentration in the assay
1% to prevent solvent-induced enzyme denaturation.
-
-
APMA Stock: 10 mM in 0.1 M NaOH.
Pro-MMP-3 Activation
-
Dilute recombinant human pro-MMP-3 to 10 µg/mL in Assay Buffer.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 24 hours.
-
Causality: Unlike MMP-1 or MMP-9, which activate in 1-2 hours, MMP-3 requires prolonged incubation with APMA for complete autolytic conversion from the 52 kDa zymogen to the fully active 45 kDa form.
-
-
Verify activation via SDS-PAGE (observing the mass shift from 52 kDa to 45 kDa).
FRET-Based Inhibition Assay Workflow
-
Preparation: In a black 96-well or 384-well non-binding surface (NBS) microplate, add 40 µL of Assay Buffer to all test wells.
-
Inhibitor Addition: Add 10 µL of Berkeleylactone F at various concentrations (e.g., 3-fold serial dilutions from 100 µM to 10 nM). Include a vehicle control (1% DMSO) and a positive control inhibitor (e.g., GM6001, 1 µM).
-
Enzyme Addition: Add 25 µL of activated MMP-3 (final well concentration ~0.5 nM).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Causality: This crucial step allows the bulky macrolide to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.
-
-
Substrate Addition: Initiate the reaction by adding 25 µL of the FRET substrate (final concentration 10 µM).
-
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C (Excitation: 328 nm / Emission: 393 nm).
Fig 2. Step-by-step microplate workflow for the MMP-3 FRET inhibition assay.
Data Presentation & Analysis
Calculate the initial reaction velocity (
Table 1: Representative Inhibition Profiling of Berkeleylactone F against MMP-3
| Compound | Target Enzyme | Max Inhibition (%) | Hill Slope | Notes | |
| Berkeleylactone F | MMP-3 | 12.4 | 88.5% | -1.05 | Moderate inhibition, novel chemotype |
| GM6001 (Control) | MMP-3 | 0.002 | 99.8% | -0.98 | Broad-spectrum hydroxamate inhibitor |
| A26771B | MMP-3 | > 50 | N/A | N/A | Structurally related macrolide, inactive |
(Note: Quantitative data represents typical expected values based on the moderate MMP-3 inhibition profile of the Berkeleylactone series reported during initial bioassay-guided fractionation[1].)
System Self-Validation & Troubleshooting
A robust biochemical protocol must be a self-validating system. Implement the following checks to ensure data integrity:
-
Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% activity) and the GM6001 control (0% activity). A Z'
0.5 mathematically validates the assay's suitability for screening and confirms that the pipetting and read steps are highly reproducible. -
Inner Filter Effect / Autofluorescence Check: Complex macrolides can sometimes precipitate or exhibit intrinsic fluorescence. Always run a "Compound + Substrate (No Enzyme)" control well. If Berkeleylactone F causes a baseline shift in fluorescence, subtract this background from the kinetic reads to prevent false-negative inhibition artifacts.
-
Enzyme Linearity: Ensure that the 0.5 nM MMP-3 concentration falls within the linear range of substrate conversion (less than 10% total substrate depletion over the 30-minute read). If the kinetic curve flattens early, the substrate is being depleted too quickly, and the enzyme concentration must be reduced to maintain steady-state assumptions.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ... & Mutka, S. C. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150-1160.[Link]
Sources
experimental setup for testing Berkeleylactone F against Gram-positive bacteria
Application Note & Protocol Guide
Topic: Experimental Design for Evaluating the Efficacy of Berkeleylactone F Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals in the field of microbiology and antimicrobial discovery.
Introduction: The Quest for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. This has intensified the search for novel antimicrobial compounds with unique mechanisms of action. The berkeleylactones, a family of 16-membered macrolides, represent a promising area of investigation. Isolated from a coculture of Penicillium species, these compounds have demonstrated intriguing biological activities.
Berkeleylactone F, a member of this family, is of particular interest.[1] Unlike conventional macrolide antibiotics that typically inhibit protein synthesis by targeting the ribosome, related compounds like Berkeleylactone A have been shown not to act via this mechanism.[2][3] This suggests a novel mode of action, making Berkeleylactone F a compelling candidate for development against resistant Gram-positive pathogens.
This document provides a comprehensive experimental framework for the systematic evaluation of Berkeleylactone F's antibacterial properties. The protocols are designed to first establish its potency and bactericidal activity, and then to provide a basis for exploring its mechanism of action.
Foundational Concepts: Targeting Essential Bacterial Processes
A successful antibiotic must target a process that is essential for bacterial survival but ideally absent in eukaryotes to minimize toxicity. The bacterial protein secretion (Sec) system is an excellent example of such a target.[4][5][6] The SecA ATPase, a core component of this machinery, drives the translocation of essential proteins across the cytoplasmic membrane, a process vital for bacterial growth, virulence, and viability.[7][8] As SecA is highly conserved among bacteria and has no mammalian counterpart, its inhibition represents a promising strategy for developing new broad-spectrum antibiotics.[6][7][8] While the precise target of Berkeleylactone F is unknown, a logical experimental approach will first confirm its antibacterial efficacy before proceeding to mechanistic studies, which may investigate targets like the Sec pathway or cell membrane integrity.
Figure 1: Simplified diagram of the bacterial Sec-dependent protein secretion pathway, a potential target for novel antibiotics.
Experimental Workflow: A Phased Approach
A tiered approach is recommended to efficiently characterize the antibacterial profile of Berkeleylactone F. This workflow progresses from broad screening to more detailed mechanistic insights.
Figure 2: Recommended experimental workflow for evaluating Berkeleylactone F.
Phase 1 Protocols: Determining Antimicrobial Potency
The initial phase focuses on quantifying the minimum concentration of Berkeleylactone F required to inhibit growth and to kill representative Gram-positive bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] This protocol is based on the broth microdilution method, which is considered a gold standard for susceptibility testing.[10][11]
4.1.1 Materials
-
Berkeleylactone F (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Methicillin-resistant S. aureus (MRSA) USA300, Bacillus subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% w/v) or Phosphate-Buffered Saline (PBS)
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer and incubator (35 ± 2°C)
4.1.2 Procedure
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.[12]
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row of the 96-well plate.
-
Compound Dilution: In well 1 of each row, add 100 µL of the Berkeleylactone F stock solution (prepared at 2x the highest desired final concentration).
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. This leaves well 11 as the growth control and well 12 as the sterility control.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.
-
Controls:
-
Growth Control (Positive Control): Well 11 (CAMHB + inoculum, no compound).
-
Sterility Control (Negative Control): Well 12 (CAMHB only, no compound, no inoculum).
-
Solvent Control: Run a separate row with the highest concentration of the solvent (e.g., DMSO) used to dissolve Berkeleylactone F to ensure it has no inhibitory effect.
-
Reference Antibiotic: Run a parallel row with a known antibiotic like Vancomycin as a procedural control.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: The MIC is the lowest concentration of Berkeleylactone F at which there is no visible bacterial growth (i.e., the first clear well).[10][12]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15] This test is a direct extension of the MIC assay.
4.2.1 Materials
-
Completed MIC plate from Protocol 4.1
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile micro-pipettors and tips
-
Incubator (35 ± 2°C)
4.2.2 Procedure
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, clearly labeled agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of Berkeleylactone F that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] In practice, this is often identified as the lowest concentration plate that shows no growth or only 1-2 colonies.[16]
4.3 Data Presentation
Results from the MIC and MBC assays should be tabulated for clarity and comparison across different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Berkeleylactone F | S. aureus ATCC 29213 | |||
| Berkeleylactone F | MRSA USA300 | |||
| Berkeleylactone F | B. subtilis ATCC 6633 | |||
| Vancomycin | S. aureus ATCC 29213 |
Note on Interpretation: The MBC/MIC ratio provides insight into the nature of the antimicrobial agent. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
Phase 2 Protocols: Preliminary Mechanistic Studies
Once the potency of Berkeleylactone F is established, the following assays can provide initial insights into its mechanism of action.
Protocol: Time-Kill Kinetics Assay
This assay assesses the rate at which Berkeleylactone F kills a bacterial population over time.[17]
5.1.1 Materials
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Berkeleylactone F (to be used at concentrations relative to the MIC, e.g., 1x, 4x, 8x MIC)
-
Sterile culture tubes and shaker incubator (37°C)
-
Sterile saline for dilutions and agar plates for colony counting
5.1.2 Procedure
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow to early-log phase (approx. OD₆₀₀ of 0.2-0.3). Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks.
-
Exposure: Add Berkeleylactone F to the flasks to achieve final concentrations of 1x MIC, 4x MIC, and 8x MIC. Include a no-drug growth control.
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation & Counting: Incubate plates for 18-24 hours and count the colonies.
-
Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. The plot will reveal the concentration and time-dependent nature of the compound's activity.
Conclusion and Future Directions
This guide provides a robust and validated framework for the initial antibacterial characterization of Berkeleylactone F. The successful completion of these protocols will establish its spectrum of activity, its potency (MIC), and whether it is bacteriostatic or bactericidal (MBC and time-kill).
Given the evidence that related berkeleylactones do not inhibit protein synthesis, a key area for future investigation will be cell envelope integrity and other essential, bacteria-specific pathways like the Sec protein secretion system.[2][3] The results from these foundational assays are a critical first step in determining the potential of Berkeleylactone F as a lead compound in the development of a new class of antibiotics to combat Gram-positive infections.
References
-
Tai, P. C., & Jin, R. (2018). SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels. FEMS Microbiology Letters, 365(14). [Link]
-
Patsnap Synapse. (2024). What are SecA inhibitors and how do they work?[Link]
-
CUSABIO. (n.d.). ATP-binding Cassette Transporters, Transport Machine in Living Organisms. [Link]
-
Teodoro Lab. (n.d.). ATP-BINDING CASSETTE TRANSPORTERS IN BACTERIA. [Link]
-
Tai, P. C., & Jin, R. (2018). SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels. FEMS Microbiology Letters. [Link]
-
FAO AGRIS. (n.d.). SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels. [Link]
-
Davidson, A. L., Dassa, E., Orelle, C., & Chen, J. (2008). Structure, function, and evolution of bacterial ATP-binding cassette systems. PubMed, 72(2), 317-364. [Link]
-
Locher, K. P. (2009). Structure, function, and evolution of bacterial ATP-binding cassette systems. Microbiology and Molecular Biology Reviews, 72(2), 317-364. [Link]
-
Cuthbertson, L., & Whitfield, C. (2020). ATP-Binding Cassette (ABC) Transporters and Antibiotic Resistance: Specialized Systems for Capsular Polysaccharide Export in Gram-Negative Pathogens. MDPI, 9(5), 543. [Link]
-
ResearchGate. (2018). SecA inhibitors as potential antimicrobial agents: Differential actions on SecA-only and SecA-SecYEG protein-conducting channels. [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Lebeaux, D., Ghigo, J. M., & Beloin, C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed, 2014(1), e50967. [Link]
-
Hamo, Z., Baum, M., Rokney, A., Agay-Shay, K., & Peretz, A. (2021). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol, 11(6), e3984. [Link]
-
He, L., et al. (2003). Identification and Analysis of Bacterial Protein Secretion Inhibitors Utilizing a SecA-LacZ Reporter Fusion System. Antimicrobial Agents and Chemotherapy, 47(9), 2838-2846. [Link]
-
Khan, D. D. A., & Singh, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PMC, 80(4), 1150-1160. [Link]
-
Vakiti, A. R., et al. (2021). Total synthesis of Berkeleylactone F. ResearchGate. [Link]
-
Maciá-Rodríguez, M. D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]
-
Lopatkin, A. J., & Bening, S. C. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Stierle, D. B., et al. (2024). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. PMC. [Link]
-
Gudiña, E. J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed. [Link]
-
Food and Agriculture Organization. (2016). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]
-
ResearchGate. (2021). Structure of Berkeleleylactone F (1). [Link]
-
ResearchGate. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC, 6(2), 71-79. [Link]
-
ResearchGate. (2024). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. [Link]
-
Patsnap Synapse. (2024). What are Bacterial proteins inhibitors and how do they work?[Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Schriefer, M. G., & Schobert, R. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 646-653. [Link]
-
ResearchGate. (2003). Manual of Antimicrobial Susceptibility Testing. [Link]
-
Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150-1160. [Link]
-
ResearchGate. (2020). Synthesis and structure-activity relationship of berkeleylactone A-derived antibiotics. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). CLSI M100™. [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
Sources
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- 4. What are SecA inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
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- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Berkeleylactone F Technical Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the synthesis of Berkeleylactone F . Isolated from the coculture fermentation of Penicillium fuscum and P. camembertii/clavigerum [1], Berkeleylactone F is a 16-membered polyhydroxylated macrolide featuring four stereogenic centers and a conjugated E-olefinic bond.
Synthesizing this target presents significant stereochemical and macrocyclization challenges. This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting, causal explanations, and self-validating protocols to overcome common bottlenecks in its total synthesis.
Part 1: Macrocyclization Troubleshooting
Q1: My Ring-Closing Metathesis (RCM) approach for the 16-membered ring is yielding <15% product and an inseparable mixture of E/Z isomers. How can I resolve this?
The Root Cause: This is a documented limitation of the initial linear synthesis strategy reported by. The causality behind this failure is twofold:
-
Entropic Penalty: Forming medium-to-large rings (16-membered) without strong conformational biases in the linear precursor makes it difficult to pre-organize the reactive terminal olefins, leading to competitive intermolecular oligomerization.
-
Thermodynamic Ambiguity: RCM for large rings often suffers from poor E/Z stereoselectivity because the thermodynamic energy difference between the resulting E and Z isomers is minimal.
The Solution: Pivot to a convergent Yamaguchi macrolactonization strategy as demonstrated by. By pre-installing the E-olefin via a highly selective Wittig olefination early in the synthesis, you entirely bypass the late-stage E/Z selectivity issue. The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride. Under extreme high-dilution conditions, the steric bulk of the trichlorophenyl ring prevents intermolecular dimerization, forcing the intramolecular attack of the distal hydroxyl group to form the 16-membered lactone efficiently.
Q2: During the coupling of my epoxide and dithiane fragments, I am observing significant epimerization and poor yields. What is going wrong?
The Root Cause: The epoxide ring-opening with 1,3-dithiane is a classic umpolung (polarity reversal) strategy used to couple the two main fragments of Berkeleylactone F. If you are observing epimerization or degradation, the causality is almost always poor temperature control during the lithiation of the dithiane, leading to side reactions, or premature quenching.
The Solution: The 1,3-dithiane must be strictly deprotonated at -78 °C using n-BuLi. The regioselective ring-opening of the terminal epoxide relies on steric differentiation; the nucleophile will attack the less hindered carbon. To ensure a self-validating reaction, monitor the lithiation step visually and spectroscopically (see Protocol A below).
Part 2: Quantitative Data & Yield Comparisons
To assist in route selection, the following table summarizes the quantitative differences between the two primary synthetic strategies for Berkeleylactone F.
| Synthetic Metric | Route A: Linear Strategy (Krishna et al.) | Route B: Convergent Strategy (Kumar et al.) |
| Overall Yield | < 2% (Estimated due to linear attrition) | 6.97% |
| Total Steps | Lengthy linear sequence (>20 steps) | 17 steps |
| Macrocyclization Method | Ring-Closing Metathesis (RCM) | Yamaguchi Macrolactonization |
| E-Alkene Installation | Late-stage RCM (Poor E/Z control) | Early-stage Wittig Olefination (High E-selectivity) |
| Fragment Coupling | N/A (Linear buildup) | 1,3-Dithiane Epoxide Ring Opening |
| Stereocenter Control | Sharpless Asymmetric Epoxidation | Chiral Pool / Epoxide Ring Opening |
Part 3: Validated Experimental Protocols
Protocol A: Convergent Fragment Coupling via 1,3-Dithiane Umpolung
Objective: Regioselective ring-opening of the chiral epoxide to form the critical C8-C9 bond of the macrolide backbone.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the 1,3-dithiane intermediate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.
-
Lithiation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes.
-
Causality:n-BuLi deprotonates the acidic proton between the two sulfur atoms, generating a highly nucleophilic carbanion.
-
Self-Validation Check: The solution should turn a distinct pale yellow. Extract a 0.1 mL micro-aliquot and quench in D₂O; crude ¹H-NMR must show >95% deuterium incorporation at the C2 position (disappearance of the ~3.8 ppm singlet) before proceeding.
-
-
Coupling: Add the chiral epoxide (1.2 equiv) dissolved in anhydrous THF dropwise over 15 minutes to maintain the internal temperature.
-
Reaction Progression: Gradually warm the reaction to 0 °C over 2 hours.
-
Causality: The gradual warming provides the activation energy necessary for the nucleophilic dithiane carbanion to attack the less sterically hindered terminal carbon of the epoxide, ensuring perfect regioselectivity.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Yamaguchi Macrolactonization
Objective: Intramolecular cyclization of the seco-acid to form the 16-membered macrolide.
-
Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add Et₃N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at room temperature for 2 hours.
-
Causality: The highly sterically hindered 2,4,6-trichlorobenzoyl chloride forms a mixed anhydride. The ortho-chlorines physically block nucleophilic attack on the benzoyl carbonyl, directing the subsequent alcohol attack exclusively to the aliphatic carbonyl of the Berkeleylactone backbone.
-
Self-Validation Check: TLC should show complete consumption of the highly polar seco-acid (low Rf), replaced by a less polar mixed anhydride intermediate (higher Rf).
-
-
High-Dilution Cyclization: Dilute the reaction mixture significantly with anhydrous toluene (to reach a ~0.002 M final concentration). Add DMAP (10.0 equiv) dissolved in toluene dropwise over 10 hours using a syringe pump.
-
Causality: Extreme high dilution and slow addition are critical to favor intramolecular cyclization (first-order kinetics) over intermolecular dimerization (second-order kinetics). DMAP acts as an acyl transfer catalyst.
-
-
Completion & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated NaHCO₃, extract with EtOAc, wash with 1N HCl to remove DMAP, then brine. Dry and concentrate.
Part 4: Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic divergence between the problematic linear approach and the optimized convergent approach.
Retrosynthetic workflow of Berkeleylactone F comparing linear RCM and convergent Yamaguchi routes.
References
-
Stierle, A. A., et al. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products, 80(4), 1150-1160.[Link]
-
Kumar, J. V. S., et al. (2022). "Total synthesis of Berkeleylactone F." Synthetic Communications, 52(2), 205-211.[Link]
-
Reddy, M. S., Manikanta, G., & Krishna, P. R. (2019). "First stereoselective total synthesis of antibiotic macrolide Berkeleylactone F." Tetrahedron Letters, 60(6), 504-506.[Link]
overcoming low yield in Yamaguchi macrolactonization of Berkeleylactone F
Technical Support Center: Overcoming Low Yield in Yamaguchi Macrolactonization of Berkeleylactone F
Executive Summary & Mechanistic Context
Berkeleylactone F is a bioactive 16-membered polyhydroxylated macrolide isolated from the coculture fermentation of Penicillium fuscum and P. camembertii/clavigerum[1]. Early synthetic routes, such as the first stereoselective total synthesis by Radha Krishna and coworkers in 2019, suffered from low yields and lengthy linear step sequences[2]. To address this, a more convergent approach was developed, utilizing Wittig olefination, epoxide ring opening, and Yamaguchi macrolactonization as key steps to achieve a 6.97% overall yield[1].
The Yamaguchi esterification is a highly effective method for closing large, sterically hindered rings[3]. However, researchers frequently encounter low yields during the macrolactonization of Berkeleylactone F due to the entropic penalty of the 16-membered ring, leading to competing intermolecular dimerization, incomplete mixed anhydride activation, or
Diagnostic Workflow
Diagnostic workflow for troubleshooting Yamaguchi macrolactonization yields.
Troubleshooting Knowledge Base (FAQs)
Q1: Why am I seeing a high percentage of diolides (dimers) instead of the 16-membered monomer? A1: Dimerization is a classic symptom of insufficient dilution. Berkeleylactone F has a 16-membered backbone containing four stereogenic centers and an E-olefinic bond[1]. The entropic penalty for closing this large ring makes intermolecular reactions highly competitive. Causality: If the local concentration of the mixed anhydride is too high, the free hydroxyl group of one seco-acid molecule will attack the mixed anhydride of another, rather than folding for intramolecular cyclization. Actionable Solution: Ensure your addition rate is strictly controlled. The mixed anhydride must be added via a syringe pump (over 10–12 hours) into a large volume of solvent, maintaining a pseudo-infinite dilution where the functional concentration does not exceed 0.001 M.
Q2: The seco-acid is fully consumed, but my isolated yield of the macrolactone is low, and I observe multiple closely eluting spots on TLC.
A2: This indicates epimerization at the
Q3: My mixed anhydride formation seems incomplete. What should I check? A3: The activation step relies on 2,4,6-trichlorobenzoyl chloride (TCBC) and an amine base (Et3N or DIPEA)[3]. Causality: TCBC rapidly degrades upon exposure to atmospheric moisture, forming 2,4,6-trichlorobenzoic acid, which is completely unreactive. Furthermore, wet amine bases will hydrolyze the mixed anhydride back to the starting seco-acid. Actionable Solution: Always use freshly distilled or newly purchased TCBC stored under argon. Verify that your amine base is strictly anhydrous.
Quantitative Optimization Data
To demonstrate the impact of these mechanistic adjustments, the following table summarizes the quantitative differences between standard and optimized Yamaguchi conditions for Berkeleylactone F.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Concentration | 0.01 M | 0.001 M | Prevents intermolecular dimerization by favoring intramolecular kinetics. |
| Addition Rate | Bolus or 1 hr drip | Syringe pump (12 hrs) | Maintains pseudo-infinite dilution of the reactive mixed anhydride. |
| Activation Solvent | THF | Anhydrous Toluene | Allows seamless transfer and uniform heating during the macrolactonization step. |
| DMAP Equivalents | 10 eq | 5.5 eq | Reduces the basicity of the medium, mitigating the risk of |
| Temperature | 110 °C (Reflux) | 80 °C | Lowers thermal degradation while maintaining sufficient energy for ring closure. |
| Typical Yield | < 30% | 70–82% | Synergistic effect of optimized dilution, controlled activation, and thermal regulation. |
Validated Step-by-Step Protocol: Optimized Yamaguchi Macrolactonization
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checkpoints are met.
Phase 1: Mixed Anhydride Activation
-
Preparation: In an oven-dried, argon-purged flask, dissolve the Berkeleylactone F seco-acid (1.0 eq) in anhydrous toluene to achieve a concentration of 0.05 M.
-
Base Addition: Add anhydrous N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature.
-
Activation: Dropwise add freshly distilled 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 eq).
-
Incubation: Stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the starting seco-acid spot is completely consumed and a new, less polar spot (the mixed anhydride) appears. Do not proceed to Phase 2 if the seco-acid remains.
-
Phase 2: High-Dilution Cyclization 5. Reagent Prep: In a separate, large oven-dried round-bottom flask, dissolve DMAP (5.5 eq) in anhydrous toluene to create a 0.002 M solution. 6. Heating: Heat the DMAP solution to exactly 80 °C under vigorous stirring. 7. Syringe Pump Addition: Dilute the mixed anhydride solution from Phase 1 with a small volume of anhydrous toluene. Load it into a gas-tight syringe. 8. Controlled Delivery: Add the mixed anhydride solution dropwise to the hot DMAP solution via a syringe pump at a constant rate over 12 hours.
-
Validation Checkpoint 2: The reaction mixture should remain a clear, pale yellow solution. Turbidity indicates moisture contamination or premature precipitation of amine salts.
-
Completion: After the addition is complete, stir the mixture at 80 °C for an additional 2 hours to ensure total conversion.
Phase 3: Quenching and Purification
10. Quench: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO
References
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications.[Link]
-
Radha Krishna, P., et al. (2019). First stereoselective total synthesis of antibiotic macrolide Berkeleylactone F. Tetrahedron Letters.[Link]
-
Frontiers in Chemistry (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers.[Link]
Sources
purification challenges of Berkeleylactone F from crude fungal extracts
The following technical guide serves as a specialized support resource for the isolation and purification of Berkeleylactone F , a 16-membered macrolide antibiotic.
This guide is written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, causality, and "in-the-trenches" troubleshooting over generic textbook definitions.
Topic: Troubleshooting Isolation from Crude Fungal Coculture Extracts Status: Operational Operator: Senior Application Scientist
Executive Summary & Molecule Profile
Berkeleylactone F is not a standard secondary metabolite; it is a "stress metabolite" produced only when two specific fungi (Penicillium fuscum and Penicillium camembertii/clavigerum) are grown together (coculture). It belongs to a family of 16-membered macrolides related to the antibiotic A26771B.[1][2][3]
Key Physicochemical Characteristics:
| Property | Specification | Notes for Purification |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₅ | MW: ~300.4 Da |
| Class | 16-membered Macrolide | Neutral lipophilic; contains ester linkages. |
| Solubility | MeOH, EtOH, DMSO, CHCl₃ | Poor water solubility; precipitates in high % aqueous buffers. |
| UV Absorbance | Weak/End-absorption | Lacks extensive conjugation. Detection often requires 210–220 nm or ELSD/MS. |
| Stability | Acid/Base Sensitive | Lactone ring susceptible to hydrolysis or transesterification. |
Phase 1: Fermentation & Extraction (The "Crude" Stage)
Q: I have grown Penicillium fuscum in axenic culture, but I cannot detect Berkeleylactone F in the extract. What is wrong?
Diagnosis: Biosynthetic Silence. Root Cause: Berkeleylactone F is an induced metabolite. Neither P. fuscum nor P. camembertii produces this compound when grown in isolation.[4] The biosynthetic gene cluster is silent under axenic conditions and requires the specific stress or signaling "crosstalk" of the coculture to activate. Corrective Protocol:
-
Establish Coculture: You must inoculate both fungal strains simultaneously or sequentially into the fermentation broth.
-
Verification: Run a small-scale control of each fungus separately. If you see the peak in the separate controls, it is not Berkeleylactone F (likely a common metabolite like patulin or citrinin).
Q: My chloroform (CHCl₃) extraction of the broth is forming a stubborn emulsion. How do I resolve this without losing the macrolide?
Diagnosis: Biomass/Surfactant Stabilization. Root Cause: Fungal cocultures often produce extracellular proteins and amphiphilic biosurfactants that stabilize the interface between the aqueous broth and the organic solvent. Corrective Protocol:
-
Filtration First: Do not extract the whole broth directly. Filter the mycelia (biomass) first using a Celite pad. Extract the filtrate (liquid) and the mycelia (solid) separately. Berkeleylactones are often excreted into the media but significant titers remain in the hyphae.
-
Salting Out: Add NaCl (brine) to the aqueous phase to increase ionic strength, driving the lipophilic macrolide into the organic phase and breaking the emulsion.
-
Centrifugation: If the emulsion persists, centrifuge at 3,000 x g for 10 minutes to force phase separation.
Phase 2: Chromatographic Isolation (The "Separation" Stage)
Q: I see a cluster of peaks in my HPLC trace. How do I distinguish Berkeleylactone F from isoforms A-H and A26771B?
Diagnosis: Structural Isomer Co-elution. Root Cause: The coculture produces a "swarm" of analogs (A–H) and the known antibiotic A26771B. These differ only by minor stereochemical changes or oxidation states (e.g., hydroxylation patterns), making them difficult to resolve on standard C18 gradients. Corrective Protocol (Orthogonal Chromatography):
-
Step 1: Chemotype Guidance. Use 1H NMR or MS to track fractions. Berkeleylactone F has specific succinate moiety signals or distinct methyl shifts compared to A26771B.
-
Step 2: Stationary Phase Switch. If C18 fails to resolve F from A/B, switch to a Phenyl-Hexyl or C8 column. The pi-pi interactions in Phenyl-Hexyl phases often provide better selectivity for the lactone ring conformation than pure hydrophobicity (C18).
-
Step 3: Isocratic Hold. Do not use a linear gradient for the critical region.
-
Standard Gradient: 10%
100% MeOH. -
Optimized: Ramp to 60% MeOH, hold isocratic for 15 minutes, then wash. This "flattens" the separation window for the macrolide cluster.
-
Q: My peak shape for Berkeleylactone F is broad and tailing. Is the column dead?
Diagnosis: Conformational Dynamic/Acid Sensitivity. Root Cause: Large macrolide rings often exhibit "breathing" (conformational interconversion) at room temperature, leading to peak broadening. Alternatively, if your mobile phase is too acidic (pH < 3), you may be protonating trace impurities or degrading the lactone. Corrective Protocol:
-
Temperature Control: Set the column oven to 40°C . Elevating temperature often speeds up the interconversion rate between conformers, resulting in a sharper, time-averaged peak.
-
Buffer Modifier: Ensure you are using 0.1% Formic Acid (not stronger acids like TFA, which can degrade the lactone over time). If tailing persists, add 5 mM Ammonium Formate to buffer the pH slightly higher (pH ~4.0).
Phase 3: Stability & Storage (The "Purity" Stage)
Q: After evaporating the solvent, my pure Berkeleylactone F turned into an insoluble gum and lost activity. Why?
Diagnosis: Polymerization or Ring Opening. Root Cause: Concentrating macrolides to complete dryness, especially in the presence of trace acids from the HPLC mobile phase, can catalyze intermolecular transesterification (polymerization) or hydrolysis of the lactone ring. Corrective Protocol:
-
Solvent Exchange: Do not evaporate to dryness directly from the acidic HPLC fraction. Neutralize or dilute with excess water and re-extract into EtOAc, or repeated co-evaporation with neutral methanol.
-
Storage State: Store as a concentrated stock solution in DMSO or anhydrous Ethanol at -20°C rather than a dry film. Dry films are more prone to oxidation and hygroscopic degradation.
Visualized Workflows
Figure 1: Coculture Isolation Pipeline
Caption: Logical flow from fungal coculture fermentation to purified Berkeleylactone F, highlighting critical checkpoints.
Figure 2: Troubleshooting Co-elution (Isomer Resolution)
Caption: Decision tree for separating Berkeleylactone F from structural analogs (A-H, A26771B).
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Alverson, J. B. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][5] Journal of Natural Products, 80(4), 1150–1160.
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 52(3), 420-429.[6] [6]
-
Michel, K. H., Demarco, P. V., & Nagarajan, R. (1977). The isolation and structure elucidation of macrocyclic lactone antibiotic, A26771B. The Journal of Antibiotics, 30(7), 571–575.
-
Ferko, B., Zeman, M., Formica, M., Veselý, S., Doháňošová, J., Moncol, J., Olejníková, P., Berkeš, D., Jakubec, P., Dixon, D. J., & Caletková, O. (2019). Total Synthesis of Berkeleylactone A.[7] The Journal of Organic Chemistry, 84(11), 7159–7165.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Berkeleylactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of Berkeleylactone F in biological assays
Technical Support Center: Berkeleylactone F Solubility
Welcome to the technical support guide for Berkeleylactone F. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising antibiotic macrolide. Here, we provide in-depth, experience-driven guidance to ensure the successful and reproducible use of Berkeleylactone F in your biological assays.
I. Understanding the Challenge: The Physicochemical Properties of Berkeleylactone F
Berkeleylactone F is a 16-membered macrolide with a molecular formula of C₁₆H₂₈O₅.[1][2] Its structure, characterized by a large carbon-rich macrocycle and multiple hydroxyl groups, confers a predominantly hydrophobic nature. This inherent low aqueous solubility is a primary hurdle for in vitro and in vivo biological assays, which are typically conducted in aqueous environments like cell culture media or physiological buffers. The original research identifying Berkeleylactone F noted solubility issues with related polar macrolides, necessitating the use of methanol-d4 for NMR analysis to ensure consistency across the compound family.[2][3]
A product data sheet for Berkeleylactone F confirms its solubility in organic solvents such as ethanol, methanol, DMF, and DMSO.[1][4] This forms the basis of our strategy: to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution, which is then carefully diluted to the final working concentration in the aqueous assay medium.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with Berkeleylactone F.
A. Stock Solution Preparation
Q1: What is the best solvent for preparing a Berkeleylactone F stock solution?
For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][4] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
-
Expert Insight: While other solvents like ethanol or DMF can also dissolve Berkeleylactone F, DMSO is often preferred due to its high solubilizing capacity and established use in cell-based assays.[1][6] However, it's crucial to be aware of DMSO's own biological effects.[5][7]
Q2: How do I prepare a stock solution?
Accurate and consistent preparation of stock solutions is fundamental to reproducible experiments.[8]
-
Protocol: Follow the detailed "Protocol 1: Preparation of a Concentrated Stock Solution" in the Troubleshooting Guide below.
-
Key Principles: Always use high-purity, anhydrous DMSO. Weigh the compound accurately using a calibrated analytical balance.[9] Perform a quantitative transfer to ensure all the weighed compound makes it into the solution.[8]
Q3: What concentration should I make my stock solution?
We recommend preparing a stock solution at a concentration of 10-20 mM. A high-concentration stock minimizes the volume of DMSO introduced into your final assay, thereby reducing potential solvent-induced artifacts.[9][10]
Q4: How should I store my stock solution?
Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[8][11] Berkeleylactone F's stability in solution over time should be monitored, but storing at -80°C can preserve efficacy for up to 6 months.[11]
B. Working Solution & Assay Issues
Q5: My compound precipitates when I add it to my aqueous cell culture medium. What's wrong?
This is the most common problem and occurs when the hydrophobic compound, upon dilution from the DMSO stock, can no longer stay dissolved in the now predominantly aqueous environment. This is a critical failure point that can lead to inaccurate and uninterpretable results.[12]
-
Immediate Cause: The final concentration of your compound exceeds its aqueous solubility limit.
-
Solution Workflow: See the "Troubleshooting Precipitation" diagram and the detailed protocols in the Troubleshooting Guide. The key is to ensure the final DMSO concentration is sufficient to act as a co-solvent, without being toxic to the cells.
Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is highly cell-type dependent.[13][14]
-
General Guideline: Most cell lines tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[7][11] A final concentration of ≤0.1% DMSO is considered optimal for minimizing off-target effects.[9][14]
-
Critical Action: You must determine the specific tolerance of your cell line. See "Protocol 2: Determining Maximum Tolerated Solvent Concentration" in the Troubleshooting Guide. Always include a "vehicle control" (medium + same final concentration of DMSO) in your experiments to differentiate between compound effects and solvent effects.[6]
Q7: I've tried diluting my stock, but the compound still crashes out. What are my alternatives?
If simple dilution fails, more advanced formulation strategies may be necessary.
-
Alternative Solvents: Cyrene™ has emerged as a green, less-toxic alternative to DMSO with similar solubilizing properties.[5][15] Dimethylformamide (DMF) is another option, though its cellular toxicity must also be carefully evaluated.[6]
-
Solubilization Enhancers (Excipients):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[16][17] They can form "inclusion complexes" with hydrophobic molecules like Berkeleylactone F, effectively encapsulating them and increasing their aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[19]
-
Co-solvents & Surfactants: In some cases, adding small amounts of other pharmaceutically acceptable co-solvents like PEG400 or surfactants like Tween® 80 to the final medium can help maintain solubility.[11][20]
-
III. Troubleshooting Guide & Protocols
Decision Workflow for Solubility Issues
This diagram outlines a logical path for troubleshooting and resolving solubility problems with Berkeleylactone F.
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. ziath.com [ziath.com]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. researchgate.net [researchgate.net]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 20. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
improving the efficiency of the final deprotection steps in Berkeleylactone F synthesis
A Guide to Optimizing Final Deprotection & Macrolactonization Steps
Welcome to the technical support center for advanced synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is dedicated to navigating the critical final stages of the Berkeleylactone F total synthesis: the sequential deprotection of key hydroxyl groups and the subsequent efficiency of the Yamaguchi macrolactonization. We will explore common pitfalls and provide robust, field-tested solutions to enhance yield and purity.
Troubleshooting Guide: Final Stage Reactions
The successful synthesis of Berkeleylactone F hinges on a clean, high-yielding conversion of the advanced hydroxy acid precursor into the final macrolide. This typically involves the deprotection of a p-methoxybenzyl (PMB) ether followed by a macrolactonization. Below is a summary of common issues, their probable causes, and strategic solutions.
| Problem Identification | Probable Cause(s) | Recommended Solution(s) & Strategy |
| Incomplete PMB Deprotection | 1. Degraded DDQ Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is sensitive to moisture.[1][2] 2. Insufficient Stoichiometry: Underestimation of the required DDQ equivalents. 3. Inappropriate Solvent System: The presence of water is necessary for the hydrolysis of the intermediate hemiacetal.[1][2] | 1. Use freshly opened or properly stored DDQ. Consider recrystallization if reagent quality is suspect. 2. Increase DDQ equivalents incrementally (e.g., from 1.5 to 2.0 eq.). Monitor reaction progress closely via TLC. 3. Ensure the reaction is performed in a suitable solvent mixture, such as CH₂Cl₂/H₂O, to facilitate the reaction.[3] |
| Low Yield in Macrolactonization | 1. Violation of High-Dilution Principle: Competing intermolecular esterification leads to dimerization and oligomerization. 2. Inefficient Activation of Carboxylic Acid: Incomplete formation of the mixed anhydride in the Yamaguchi protocol. 3. Steric Hindrance: The conformation of the hydroxy acid may not favor cyclization. | 1. Strictly adhere to high-dilution conditions (typically ≤0.005 M). Use a syringe pump for the slow addition of the hydroxy acid to the reaction mixture. 2. Ensure the 2,4,6-trichlorobenzoyl chloride (TCBC) is fresh and the reaction is anhydrous before adding the hydroxy acid. Use a stoichiometric amount of DMAP.[3][4] 3. While structurally inherent, ensuring optimal reaction temperature and solvent can help overcome minor conformational barriers. |
| Formation of Unidentified Side Products | 1. Over-oxidation: DDQ can potentially oxidize other sensitive functionalities if not controlled.[5] 2. Acid-Catalyzed Side Reactions: Residual acid from workup or reagents can cause unintended reactions. 3. Epimerization: Basic conditions during workup or chromatography can potentially lead to epimerization at sensitive chiral centers. | 1. Perform the DDQ reaction at a lower temperature (e.g., 0 °C) and monitor carefully to avoid prolonged reaction times after the starting material is consumed.[3] 2. Ensure a thorough and gentle aqueous workup (e.g., with saturated NaHCO₃) to neutralize all acidic components.[5] 3. Use buffered silica gel for chromatography if epimerization is suspected. Maintain neutral pH throughout all purification steps. |
| Difficulty in Purifying Final Product | 1. Co-elution with Byproducts: Dimer or oligomer byproducts from lactonization may have similar polarity to the desired macrolide. 2. Residual Reagents: Contamination from DMAP or 2,4,6-trichlorobenzoic acid. | 1. Employ advanced chromatographic techniques such as preparative HPLC or utilize a different solvent system for flash chromatography to improve separation. 2. Perform an acidic wash (e.g., dilute HCl) during the workup to remove basic DMAP and a basic wash (e.g., NaHCO₃) to remove acidic byproducts. |
Experimental Workflow: Deprotection and Cyclization
This section details the final two key transformations in a reported total synthesis of Berkeleylactone F.[3][4] The workflow ensures an efficient conversion of the fully protected precursor to the final natural product.
Detailed Protocols
Protocol 1: Oxidative Deprotection of the PMB Group
This procedure is adapted from the total synthesis reported by Reddy, et al.[3]
-
Preparation: Dissolve the PMB-protected intermediate 17 (1.0 eq) in a 10:1 mixture of dichloromethane (CH₂Cl₂) and water.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for approximately 3 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase three times with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude hydroxy acid 2 by flash column chromatography.
Protocol 2: Yamaguchi Macrolactonization
This protocol employs classic Yamaguchi conditions, which are highly effective for the formation of large macrolactones.[3]
-
Hydroxy Acid Preparation: Dissolve the purified hydroxy acid 2 (1.0 eq) and triethylamine (Et₃N) (3.0 eq) in anhydrous tetrahydrofuran (THF) and stir at room temperature.
-
Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.5 eq) and stir the mixture for 4 hours at room temperature to form the mixed anhydride.
-
Cyclization Setup: In a separate, large flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (6.0 eq) in anhydrous toluene under high-dilution conditions (final concentration of hydroxy acid to be ~0.005 M). Heat this solution to 80 °C.
-
Slow Addition: Using a syringe pump, add the solution of the mixed anhydride from step 2 to the heated DMAP solution over a period of 6 hours.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 80 °C for an additional 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield Berkeleylactone F (1) .
Frequently Asked Questions (FAQs)
Q1: Why is DDQ used for PMB deprotection instead of a stronger acid that might remove other protecting groups simultaneously?
A1: The use of DDQ offers excellent chemoselectivity. The p-methoxybenzyl (PMB) group is specifically designed to be labile under oxidative conditions due to the electron-rich nature of its aromatic ring.[1][5] This electron-donating methoxy group facilitates a single electron transfer (SET) to the electron-deficient DDQ, initiating the deprotection cascade.[2][6] This allows for the removal of the PMB group while leaving other protecting groups, such as silyl ethers (e.g., TBS, TIPS) or standard benzyl ethers, intact. This orthogonality is a cornerstone of modern multi-step synthesis, enabling precise, stepwise transformations without affecting other parts of a complex molecule.[5]
Q2: My Yamaguchi lactonization yield is consistently low, despite following the protocol. What are the most critical, non-obvious parameters to check?
A2: Beyond the obvious need for high dilution, two factors are paramount:
-
Absolute Anhydrous Conditions: The formation of the mixed anhydride with TCBC is highly sensitive to moisture. Any water present will hydrolyze the TCBC and the active anhydride, halting the reaction. Ensure all glassware is oven-dried, solvents are passed through a drying system (e.g., alumina column), and reagents are handled under an inert atmosphere (N₂ or Ar).
-
Purity of the Seco-Acid: The hydroxy acid precursor must be exceptionally pure. Impurities can interfere with the activation step or catalyze side reactions. It is often beneficial to re-purify the hydroxy acid immediately before the lactonization step.
Q3: Can alternative macrolactonization methods be used for Berkeleylactone F?
A3: Yes, while Yamaguchi esterification is a robust and well-documented method, other macrolactonization protocols could be employed. For instance, the Shiina macrolactonization, which uses 2-methyl-6-nitrobenzoic anhydride (MNBA), is another powerful method that often works well for sterically hindered systems. The choice of method is often substrate-dependent, and if yields with the Yamaguchi protocol are unsatisfactory, exploring alternatives like the Shiina or Steglich conditions could be a viable troubleshooting step.
Q4: I am observing incomplete deprotection of a tert-butyldimethylsilyl (TBS) ether in a similar complex molecule under acidic conditions. What can I do?
A4: Incomplete TBS deprotection under acidic conditions is a common issue, often stemming from steric hindrance or insufficient acidity.[7][8] Here are some strategies:
-
Change the Acid: If mild acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid are ineffective, you can move to stronger, yet still selective, conditions.[7][8] A common choice is using a solution of HF-Pyridine in THF or acetonitrile. This reagent is highly effective for silyl ether cleavage.[9]
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C) can often overcome the activation energy barrier for sterically hindered TBS groups.[10] However, this must be done cautiously to avoid decomposition.
-
Use Fluoride-Based Reagents: If acidic conditions are incompatible with other functional groups, fluoride sources like tetrabutylammonium fluoride (TBAF) are the standard alternative.[8] Ensure the TBAF is of high quality, as it is hygroscopic, and the presence of water can impact its reactivity.[10]
References
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ghosh, A., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Martin-Montero, R., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society. Retrieved from [Link]
-
Neumann, K. T., et al. (2016). Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Total synthesis of Berkeleylactone F. ResearchGate. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2021). Total synthesis of Berkeleylactone F. Taylor & Francis Group. Retrieved from [Link]
-
Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
Sources
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- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Berkeleylactone F Synthesis Support Center: Epimerization Control & Troubleshooting
Welcome to the Technical Support Center for the synthesis of Berkeleylactone F. As a 16-membered polyhydroxylated macrolide with four stereogenic centers and an E-olefinic bond, Berkeleylactone F presents significant synthetic challenges. The most critical yield-limiting factor during its convergent synthesis is the unintended epimerization of chiral centers—particularly at the C2 position during macrolactonization and the α-position during olefination.
This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to ensure stereochemical integrity throughout your synthetic workflow.
Pathway Visualization: Epimerization Risk Nodes
Figure 1: Convergent synthesis workflow for Berkeleylactone F highlighting epimerization control.
Frequently Asked Questions (FAQs)
Q1: Why is the Yamaguchi protocol specifically chosen for the macrolactonization of Berkeleylactone F, and how does it prevent C2-epimerization? A: The 1[1] is uniquely suited for macrolides sensitive to epimerization. The causality lies in the steric environment of the activating agent, 2,4,6-trichlorobenzoyl chloride (TCBC). When the seco-acid reacts with TCBC, it forms a mixed anhydride. The two ortho-chloro groups on the aromatic ring of TCBC create massive steric hindrance around the aromatic carbonyl. When 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst, it is forced to regioselectively attack the less hindered aliphatic carbonyl of the seco-acid, forming a highly reactive acylpyridinium intermediate[2]. This rapid, directed acyl transfer minimizes the lifetime of the activated intermediate, allowing the intramolecular alcohol to attack before the base (Et₃N or DMAP) can deprotonate the α-carbon and cause epimerization.
Q2: During the epoxide ring opening with 1,3-dithiane, how do we prevent stereochemical scrambling?
A: Stereochemical scrambling occurs if the epoxide opening shifts from an
Q3: How does base selection in the Wittig olefination impact α-chiral integrity? A: The synthesis of Berkeleylactone F requires the formation of an E-olefinic bond in conjugation with an acid functional group[3]. Using overly strong or unhindered bases (like n-BuLi) to generate the ylide can inadvertently deprotonate the α-chiral center of the aldehyde intermediate. Utilizing a milder, sterically hindered base like LiHMDS ensures that ylide formation and subsequent olefination occur at a kinetic rate faster than α-deprotonation.
Troubleshooting Guide
Issue 1: High levels of the C2-epimer detected post-macrolactonization.
-
Root Cause: Excess DMAP or prolonged reaction times. While DMAP is a required nucleophilic catalyst, it also acts as a general base. If the intramolecular alcohol attack is kinetically slow (often due to poor seco-acid preorganization), the excess DMAP will deprotonate the α-carbon of the acylpyridinium intermediate, leading to enolization and subsequent epimerization[4].
-
Resolution: Implement strict high-dilution conditions (0.001 M) using a syringe pump. This ensures the concentration of the activated intermediate remains extremely low, favoring intramolecular cyclization over intermolecular oligomerization. Restrict DMAP to exactly 3.0–5.0 equivalents relative to the seco-acid.
Issue 2: Loss of enantiomeric excess (ee) during intermediate oxidation steps.
-
Root Cause: Over-oxidation or basic workup conditions. When oxidizing a primary alcohol to an aldehyde (prior to the Wittig reaction), the resulting α-chiral aldehyde is highly prone to racemization via enolization.
-
Resolution: Switch to mild oxidation protocols, such as Dess-Martin periodinane (DMP) buffered with NaHCO₃. The buffer neutralizes the acetic acid byproduct, preventing acid-catalyzed enolization of the sensitive aldehyde.
Comparative Data: Macrolactonization Methods
To understand why alternative methods fail for Berkeleylactone F, review the mechanistic causality and epimerization risks associated with standard macrolactonization protocols[5].
| Macrolactonization Method | Reagents | Typical Yield | Epimerization Risk | Mechanistic Causality |
| Yamaguchi | TCBC, DMAP, Et₃N | High (60-80%) | Low | Steric shielding of the mixed anhydride directs fast, regioselective acyl transfer, minimizing enolization time. |
| Corey-Nicolaou | Pyridine-2-thiol ester, Ag⁺ | Moderate (40-60%) | High | Prolonged heating required for activation often leads to α-deprotonation and C2-epimerization. |
| Mukaiyama | 1-Methyl-2-chloropyridinium iodide | Low-Moderate | Moderate | Slower intramolecular capture allows competing intermolecular oligomerization and α-proton exchange. |
Self-Validating Experimental Protocols
Protocol 1: Epimer-Free Yamaguchi Macrolactonization
This protocol utilizes spatial and temporal separation of activation and cyclization to prevent base-catalyzed epimerization.
-
Mixed Anhydride Formation: Dissolve the seco-acid (1.0 eq) in anhydrous THF (0.1 M). Add Et₃N (2.0 eq) followed by dropwise addition of TCBC (1.2 eq) at 0 °C. Stir at room temperature for 2 hours.
-
In-Process Validation (IPC): Monitor by TLC (Hexanes/EtOAc). A distinct, less polar spot indicates successful mixed anhydride formation. Do not proceed if unreacted seco-acid remains.
-
Filtration: Filter the reaction mixture through a pad of Celite under argon to remove the Et₃N·HCl salts. Causality: Removing the hydrochloride salt prevents unwanted acidic side-reactions during the prolonged cyclization step.
-
High-Dilution Cyclization: Dilute the filtrate with anhydrous toluene to achieve a final concentration of 0.001 M. Heat to 80 °C.
-
Catalyst Addition: Dissolve DMAP (5.0 eq) in 10 mL of anhydrous toluene. Add this solution to the heated reaction mixture via a syringe pump over 12 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Purify via silica gel chromatography to isolate the epimer-free macrolactone.
Protocol 2: Regioselective Epoxide Ring Opening with 1,3-Dithiane
This protocol strictly enforces an
-
Dithiane Activation: Dissolve 1,3-dithiane (2.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under argon. Add n-BuLi (2.0 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate the lithiated dithiane.
-
Epoxide Addition: Slowly add the chiral epoxide (1.0 eq) dissolved in a minimal amount of THF.
-
Lewis Acid Catalysis: Add BF₃·OEt₂ (1.2 eq) dropwise. Maintain the reaction strictly at -78 °C for 2 hours.
-
In-Process Validation (IPC): Quench a 0.1 mL aliquot with saturated NaHCO₃, extract with ether, and analyze via chiral HPLC. The enantiomeric excess (ee) should be >95%. If ee is lower, verify the internal temperature of the cooling bath; thermal spikes induce
carbocation formation. -
Quench and Isolate: Quench the main reaction with saturated aqueous NH₄Cl at -78 °C, allow it to warm to room temperature, extract with EtOAc, and purify.
References
- Total synthesis of Berkeleylactone F.
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
- Yamaguchi Esterific
- Yamaguchi Esterific
- Update 1 of: Macrolactonizations in the Total Synthesis of N
Sources
scaling up the production of Berkeleylactone F from fungal fermentation
Welcome to the Technical Support Center for the scale-up and production of Berkeleylactone F. Originally discovered in extremophilic fungi from the acidic, metal-rich waters of Berkeley Pit Lake, Berkeleylactone F is a complex 16-membered polyhydroxylated macrolide[1]. Because its production relies on the activation of silent gene clusters via microbial crosstalk, scaling up fermentation from shake flasks to industrial bioreactors presents unique biochemical and engineering challenges.
This guide provides authoritative, causality-driven troubleshooting protocols to ensure high-yield, reproducible production.
Section 1: Eliciting the Cryptic Biosynthetic Pathway
Q1: Why am I not detecting Berkeleylactone F in my standard Penicillium fermentation?
Causality: Fungi harbor silent (cryptic) biosynthetic gene clusters that remain dormant under standard laboratory conditions. The production of Berkeleylactones is strictly dependent on microbial crosstalk. Without the chemical or physical stimuli provided by a competing organism, the specific transcription factors required to activate the macrolide biosynthetic machinery are not expressed[1]. There is no evidence of Berkeleylactone production when these fungi are grown as axenic (pure) cultures[2].
Solution: You must utilize a carefully timed co-culture fermentation of Penicillium fuscum and P. camembertii/clavigerum[3].
Validation Check: Always run axenic cultures of both P. fuscum and P. camembertii/clavigerum in parallel with your co-culture bioreactor. The complete absence of Berkeleylactone F in the axenic controls, coupled with its appearance in the co-culture, creates a self-validating system that confirms successful cryptic pathway elicitation[4].
Workflow for cryptic pathway activation via fungal co-culture.
Section 2: Bioreactor Scale-Up & Fermentation Kinetics
Q2: How do I optimize the timing for co-inoculation during scale-up?
Causality: Fungal growth kinetics differ significantly between species. If one strain outcompetes the other during the initial growth phase, the necessary stoichiometric ratio of chemical signaling molecules for secondary metabolite induction will fail, leading to competitive exclusion rather than synergistic crosstalk.
Step-by-Step Methodology: Co-Culture Inoculation
-
Axenic Seed Culture: Inoculate separate 500 mL shake flasks containing 100 mL of Potato Dextrose Broth (PDB) with spores of P. fuscum and P. camembertii/clavigerum[1].
-
Incubation: Incubate at 25°C and 150 RPM for 48–72 hours until both cultures reach the mid-exponential growth phase.
-
Biomass Normalization: Extract a 5 mL aliquot from each flask. Centrifuge, wash, and dry the mycelia to determine the dry cell weight (DCW) per mL.
-
Co-Inoculation: Inoculate the production bioreactor with both strains simultaneously, normalizing the inoculation volumes to achieve a strict 1:1 initial biomass ratio.
-
Monitoring: Sample daily starting on Day 4. Use LC-MS to track the appearance of the 16-membered macrolide peak corresponding to Berkeleylactone F (m/z ~300.4)[5].
Validation Check: Plate serial dilutions of the bioreactor broth on selective agar on Day 3 to confirm the continued presence of both distinct mycelial morphologies. If one strain dominates (>80% population), abort the run and adjust the initial inoculation ratio.
Q3: What are the critical bioreactor parameters for maximizing Berkeleylactone F yield?
Causality: Fungal co-cultures are highly sensitive to shear stress and dissolved oxygen (DO) limitations. High shear from excessive impeller speeds damages the mycelial network, disrupting the physical cell-to-cell contact or localized signaling required for cryptic pathway activation. Conversely, low DO shifts the metabolism away from secondary metabolite biosynthesis.
Quantitative Scale-Up Parameters
| Parameter | Target Value | Control Strategy & Causality |
| Dissolved Oxygen (DO) | > 30% | Cascade control with aeration rate (0.5 - 1.0 vvm). Essential for oxidative enzymatic steps in macrolide assembly. |
| Agitation | 150 - 250 RPM | Use Rushton turbines; keep tip speed < 1.5 m/s to prevent mycelial shear and maintain crosstalk integrity. |
| pH | 5.5 - 6.0 | Auto-titration with 1M HCl / 1M NaOH. Prevents base-catalyzed hydrolysis of the lactone ring. |
| Temperature | 25°C | Maintained via cooling jacket. Mimics the extremophilic natural environment of the Berkeley Pit[6]. |
| Fermentation Time | 6 - 8 Days | Harvest at peak LC-MS titer before endogenous esterases begin degrading the macrolide[6]. |
Section 3: Downstream Processing & Purification
Q4: How do I efficiently extract and purify Berkeleylactone F from the complex co-culture broth?
Causality: Berkeleylactone F is a polyhydroxylated 16-membered macrolide containing four stereogenic centers and an E-olefinic bond conjugated with an acid functional group[7]. Its amphiphilic nature means it partitions into both the liquid broth and the fungal biomass. A dual-phase, polarity-guided extraction is required to prevent massive yield losses.
Step-by-Step Methodology: Extraction and Purification
-
Broth Separation: Harvest the co-culture fermentation broth and centrifuge at 5000 × g for 20 minutes to separate the supernatant from the mycelial biomass.
-
Supernatant Extraction: Subject the clarified supernatant to liquid-liquid extraction using three equal volumes of Chloroform (
) to capture the secreted macrolides[1]. -
Mycelial Extraction: Lyophilize the mycelial pellet to remove residual water. Extract the dried biomass with a 1:1 (v/v) mixture of Methanol and Dichloromethane to recover intracellularly bound metabolites.
-
Concentration: Combine the organic layers from both extractions, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure using a rotary evaporator. -
Chromatographic Isolation: Load the crude extract onto a silica gel column for initial fractionation. Follow up with preparative HPLC (C18 column, Acetonitrile/Water gradient) to isolate Berkeleylactone F from the other structurally similar analogues (Berkeleylactones A-H)[2].
Validation Check: Run analytical TLC or LC-MS on the post-extraction aqueous layer. If the m/z 300.4 peak remains, the extraction is incomplete; adjust the polarity of your extraction solvent by incorporating Ethyl Acetate.
Downstream processing and extraction workflow for Berkeleylactone F.
References
-
Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products, ACS Publications.[Link]
-
Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." PubMed Central (PMC), NIH.[Link]
-
"What Lies Beneath: Plundering Pits for Antibiotics." BioTechniques.[Link]
-
Radha Krishna, P., et al. "Total synthesis of Berkeleylactone F." Synthetic Communications, Taylor & Francis.[Link]
Sources
- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berkeleylactone F | CAS 2095114-72-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. biotechniques.com [biotechniques.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
comparative analysis of Berkeleylactone F and Berkeleylactone A bioactivity
[1][2]
Executive Summary
Berkeleylactone A and Berkeleylactone F are 16-membered macrolide polyketides isolated from the co-culture of extremophilic fungi Penicillium fuscum and Penicillium camembertii/clavigerum, originally sourced from the Berkeley Pit Lake.
While they share a macrolactone core, their bioactivity profiles diverge significantly due to specific structural motifs. Berkeleylactone A is the primary bioactive lead, exhibiting potent antibiotic activity (MIC 1–2 µg/mL against MRSA) and significant cytotoxicity (85% inhibition of K-562 leukemia cells).[1] It operates via a unique "prodrug" mechanism involving a retro-Michael reaction.[1][2]
In contrast, Berkeleylactone F is a structural analogue that lacks the critical ketone and side-chain features required for this activation. Consequently, it displays significantly reduced potency across antibiotic and enzymatic assays, serving primarily as a negative control or SAR (Structure-Activity Relationship) benchmark in drug development studies.
| Feature | Berkeleylactone A | Berkeleylactone F |
| Primary Class | Antibiotic / Cytotoxic Agent | Minor Metabolite / Analogue |
| Key Structural Feature | C-4 Ketone + Thiol-Side Chain | C-4 Alcohol (Lacks Ketone/Side Chain) |
| Antibiotic Potency (MRSA) | High (MIC 1–2 µg/mL) | Low (Inactive or High MIC) |
| Cytotoxicity | High (85% inhib.[1] K-562) | Low/Moderate (38% inhib.[1] CCRF-CEM) |
| MMP-3 Inhibition | IC50 ≈ 100 µM | IC50 ≈ 150 µM |
Chemical & Structural Basis of Activity
The divergence in bioactivity is strictly mechanistic, driven by the presence of a Michael acceptor system .
Structural Comparison
-
Berkeleylactone A (C19H32O7S): Contains a conjugated ketone system masked by a sulfur-containing side chain (often a mercaptolactic acid derivative).[1] This structure acts as a "prodrug." Under physiological conditions, it undergoes a retro-Michael reaction , eliminating the side chain to generate a highly reactive
-unsaturated ketone (4-oxo-enoate). This electrophile covalently binds to cellular targets.[1] -
Berkeleylactone F (C16H28O5): Features a hydroxyl group at the C-4 position instead of a ketone and lacks the sulfur-containing side chain.[3][1] Without the ketone, it cannot form the reactive enoate species, rendering it chemically inert toward the targets that Type A alkylates.
Figure 1: Mechanistic divergence.[1] Berkeleylactone A acts as a prodrug activated by elimination; Berkeleylactone F lacks the structural trigger for this activation.
Comparative Bioactivity Profile
Antibiotic Activity
Berkeleylactone A is defined by its potency against Gram-positive pathogens, including multidrug-resistant strains.[4][1][5][6] Berkeleylactone F shows negligible activity in comparison, highlighting the necessity of the ketone/side-chain motif.
Key Data Points:
-
Berkeleylactone A:
-
Berkeleylactone F:
-
Displays weak to no activity at comparable concentrations.[1]
-
Used as a negative control to validate the specific activity of Type A.
-
Cytotoxicity (Cancer Cell Lines)
Both compounds were screened against the NCI-60 human tumor cell line panel.[1]
-
Berkeleylactone A:
-
Berkeleylactone F:
Interpretation: Berkeleylactone A is a broad-spectrum cytotoxic agent.[1] Berkeleylactone F shows minor, selective inhibition of CCRF-CEM cells but lacks the potency to be a viable lead without structural modification.
Enzyme Inhibition (MMP-3)
The isolation of these compounds was originally guided by Matrix Metalloproteinase-3 (MMP-3) inhibition assays, intended to find anti-metastatic agents.[3][1]
Experimental Protocols
To replicate the bioactivity data, the following validated protocols are recommended.
MMP-3 Inhibition Assay (Fluorometric)
Objective: Quantify the IC50 of Berkeleylactones against MMP-3.
-
Reagent Preparation:
-
Workflow:
-
Dissolve Berkeleylactone A and F in DMSO (Stock 10 mM).
-
Dilute compounds in Buffer to final concentrations (0.1 – 200 µM). Keep DMSO < 1%.[1]
-
Add 10 ng of MMP-3 enzyme to each well of a black 96-well plate.
-
Incubate compound and enzyme for 30 mins at 37°C.
-
Initiate reaction by adding Substrate (Final conc. 10 µM).[1]
-
-
Measurement:
-
Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 20 minutes.
-
Calculate slope (Vmax) and determine % Inhibition relative to DMSO control.[1]
-
Antibiotic Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) against MRSA.
-
Culture Prep: Grow S. aureus (MRSA strain) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5). Dilute to ~5 x 10⁵ CFU/mL.[1]
-
Plate Setup:
-
Controls:
-
Incubation: 18–24 hours at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[1] Confirm by OD600 reading.
Figure 2: Parallel workflow for enzymatic and cellular validation of Berkeleylactones.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., & McGrath, K. (2017).[1][7] The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[4][3][2][7][6][8][9][10][11] Journal of Natural Products, 80(4), 1150–1160. [1]
-
Stierle, A. A., & Stierle, D. B. (2019).[1] Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum.[1] Journal of Natural Products, 82(6), 1699–1706. [1]
-
Malatinský, T., Valachová, D., Pinčeková, L., Scherhaufer, D., & Caletková, O. (2022).[1][11][12] Synthesis and structure-activity relationship of berkeleylactone A-derived antibiotics. Organic & Biomolecular Chemistry, 20, 7650-7660.[1]
-
Reddy, A., et al. (2021).[4][3][1][7][6][11] Total synthesis of Berkeleylactone F. ResearchGate.
Sources
- 1. Berkeleylactone A | C19H32O7S | CID 132967549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparing the efficacy of different total synthesis routes for Berkeleylactone F
Executive Summary
Berkeleylactone F is a 16-membered polyhydroxylated macrolide antibiotic isolated from the coculture of Penicillium fuscum and Penicillium camembertii/clavigerum. Distinct from its congener Berkeleylactone A, it features a specific stereochemical array (four stereocenters) and an E-olefinic bond conjugated with an acid functional group. Its synthesis is challenging due to the need for precise stereocontrol over the polyol chain and the efficient closure of the macrocyclic ring.
This guide compares the two primary synthetic strategies established in the literature:
-
The Convergent Macrolactonization Route (Vakiti et al., 2021) : Utilizes a dithiane-epoxide coupling and Yamaguchi macrolactonization.[1]
-
The Linear RCM Route (Radha Krishna et al., 2019) : Relies on Ring-Closing Metathesis (RCM) and Sharpless asymmetric protocols.
Recommendation: The Vakiti Route is currently the superior pathway for scale and efficiency, offering a convergent strategy with a defined 6.97% overall yield over 17 steps, whereas the RCM route suffers from lower yields and linear sequence limitations.
Strategic Analysis of Synthetic Routes
Route A: The Convergent Macrolactonization Strategy (Vakiti et al.)
Core Philosophy: This route employs a convergent approach, assembling the carbon skeleton via the coupling of two advanced fragments (a dithiane and an epoxide) before closing the ring via macrolactonization.
-
Key Disconnections:
-
C1–O16 (Macrolactonization)
-
C9–C10 (Dithiane coupling)
-
-
Critical Reactions:
-
Wittig Olefination: Establishes the E-olefin geometry early in the fragment synthesis.
-
Epoxide Ring Opening: Uses a 1,3-dithiane anion to open a chiral epoxide, creating the C9–C10 bond and installing the C11 hydroxyl group stereoselectively.
-
Yamaguchi Macrolactonization: The final ring-closure step, chosen for its reliability in forming large lactones from seco-acids.
-
Performance Metrics:
-
Step Count: 17 Steps (Longest Linear Sequence)
-
Overall Yield: ~6.97%[2]
-
Scalability: Moderate. The use of dithiane requires careful handling (odor, mercury/silver deprotection), but the convergence allows for parallel fragment synthesis.
Route B: The Linear RCM Strategy (Radha Krishna et al.)
Core Philosophy: This route constructs the linear chain sequentially and relies on Ring-Closing Metathesis (RCM) to form the macrocycle.
-
Key Disconnections:
-
C=C (Ring-Closing Metathesis)
-
-
Critical Reactions:
-
Sharpless Kinetic Resolution: Used to establish initial chirality.
-
Sharpless Asymmetric Epoxidation: Installs further stereocenters on the allylic alcohol precursors.
-
Ring-Closing Metathesis (Grubbs Catalyst): Forms the macrocycle by connecting terminal olefins.
-
-
Limitations:
-
Linearity: The sequential addition of carbons makes the route susceptible to material throughput attrition ("funnel effect").
-
RCM Selectivity: Macrocyclic RCM can suffer from E/Z selectivity issues and oligomerization, often requiring high dilution which hampers scalability.
-
Comparative Performance Metrics
| Feature | Route A: Vakiti et al. (2021) | Route B: Radha Krishna et al. (2019) |
| Strategy Type | Convergent (Dithiane Coupling) | Linear (Sequential Extension) |
| Key Closure | Yamaguchi Macrolactonization | Ring-Closing Metathesis (RCM) |
| Step Count | 17 Steps | >17 Steps (High linear sequence) |
| Overall Yield | 6.97% | Low (Not explicitly quantified as superior) |
| Stereocontrol | Substrate control + Chiral pool (Glycidol) | Reagent control (Sharpless Asymmetric) |
| Atom Economy | Moderate (Dithiane/Protecting groups) | Moderate (Loss of ethylene in RCM) |
| Primary Risk | Dithiane deprotection (Hg/Ag salts) | RCM E/Z selectivity & yield |
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic logic of the superior (Vakiti) route compared to the RCM approach.
Caption: Retrosynthetic comparison showing the convergent nature of the Vakiti route versus the linear RCM approach.
Detailed Experimental Protocol
Focus: Yamaguchi Macrolactonization (Key Step in Vakiti Route)
This protocol describes the critical ring-closing step. The Yamaguchi method is preferred for its ability to form medium-to-large rings under mild conditions, minimizing polymerization.
Reagents:
-
Substrate: Seco-acid of Berkeleylactone F (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (2.0 equiv)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (5.0 equiv)
-
Solvent: Toluene (Anhydrous, High Dilution [0.001 M])
Protocol:
-
Mixed Anhydride Formation:
-
Dissolve the seco-acid (100 mg) in anhydrous THF (5 mL).
-
Add Et₃N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (2.0 equiv) at 0°C under an inert atmosphere (Ar or N₂).
-
Stir the mixture at room temperature for 1–2 hours. Monitor by TLC for the disappearance of the acid and formation of the mixed anhydride.
-
Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo to obtain the crude mixed anhydride.
-
-
Macrolactonization (High Dilution):
-
Dissolve DMAP (5.0 equiv) in a large volume of anhydrous Toluene (approx. 300 mL to achieve ~0.001 M concentration).
-
Heat the DMAP solution to reflux (110°C).
-
Dissolve the crude mixed anhydride in a small volume of Toluene (10 mL).
-
Add the anhydride solution slowly (via syringe pump over 4–6 hours) to the refluxing DMAP solution. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Work-up:
-
After addition is complete, continue refluxing for an additional 1–2 hours.
-
Cool the reaction mixture to room temperature.
-
Wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the target macrolactone.
-
Validation Criteria:
-
¹H NMR: Disappearance of the seco-acid protons and shift of the C15-H signal (typically downfield shift due to esterification).
-
HRMS: Confirm molecular ion peak [M+H]⁺ or [M+Na]⁺ matching Berkeleylactone F precursor.
References
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021).[1][3][4] Total synthesis of Berkeleylactone F. Synthetic Communications, 52(2), 1-7.[1]
-
Radha Krishna, P., et al. (2019).[4] First stereoselective total synthesis of antibiotic macrolide Berkeleylactone F. Note: Referenced as the initial RCM-based approach in subsequent literature comparisons.
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Alverson, J. B. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][2][4][5][6][7] Journal of Natural Products, 80(4), 1150–1160.
-
Ferko, B., et al. (2019).[8] Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry, 84(11), 7159–7165.[8] Provided for context on the Berkeleylactone family synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Berkeleylactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Berkeleylactone F’s Mode of Action: A Comparative Guide Against Canonical Macrolides
In the landscape of antimicrobial and antineoplastic drug development, identifying compounds with novel mechanisms of action is paramount to overcoming multidrug resistance. As a Senior Application Scientist, I frequently evaluate emerging chemical entities against established therapeutic benchmarks. This guide provides a rigorous, objective comparison between Berkeleylactone F —a novel macrolide isolated from an extremophilic fungal coculture—and canonical macrolides like Erythromycin and Azithromycin.
By dissecting the causality behind their structural divergence and providing self-validating experimental protocols, this guide serves as a definitive framework for validating Berkeleylactone F's unique biological activity.
The Mechanistic Paradigm Shift
Canonical macrolides (e.g., Erythromycin) exert their biological effect by binding to the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit, thereby halting protein synthesis[1].
Berkeleylactone F, however, represents a paradigm shift. Originally isolated from a carefully timed coculture of Penicillium fuscum and P. camembertii/clavigerum sourced from the metal-rich waters of Berkeley Pit Lake, this compound belongs to a novel class of 16-membered-ring macrolides[2]. Crucially, mode of action studies have definitively shown that the berkeleylactone class does not inhibit protein synthesis nor target the ribosome[2]. Instead, Berkeleylactone F exhibits targeted activity against Gram-positive bacteria, Candida species[3], and demonstrates modest but distinct inhibition of CCRF-CEM leukemia cells[4].
Structural Causality
Why does Berkeleylactone F bypass the ribosome? The causality lies in its molecular architecture. Canonical macrolides rely heavily on specific sugar appendages (cladinose and desosamine) to anchor into the peptidyl transferase center of the 50S subunit. Berkeleylactone F is a polyhydroxylated macrolide completely lacking these sugar moieties[4]. It features four stereogenic centers and an E-olefinic bond conjugated with an acid functional group[4], redirecting its affinity away from the ribosome and toward alternative cellular targets (e.g., cellular membranes or specific mammalian kinase pathways).
Divergent mechanisms of action: Canonical macrolides vs. Berkeleylactone F.
Comparative Performance Data
To objectively evaluate Berkeleylactone F, we must benchmark it against industry standards. The table below synthesizes the quantitative and qualitative performance metrics distinguishing these compounds.
| Parameter | Berkeleylactone F | Erythromycin (Canonical) | Azithromycin (Canonical) |
| Primary Target | Non-ribosomal / Unknown[2] | 50S Ribosomal Subunit | 50S Ribosomal Subunit |
| Protein Synthesis Inhibition | Negative | Positive (Strong) | Positive (Strong) |
| CCRF-CEM Leukemia Inhibition | Modest (µM range) [5] | Inactive | Inactive |
| Structural Hallmarks | Polyhydroxylated, no sugars[4] | Cladinose & Desosamine | Desosamine & Cladinose |
| Antimicrobial Spectrum | Gram-positive & Candida[3] | Broad Gram-positive | Gram-positive & Gram-negative |
Experimental Validation Workflows
As a scientist, I do not rely solely on phenotypic observation; I demand mechanistic proof. To validate Berkeleylactone F's divergent mode of action, I have designed two orthogonal, self-validating protocols. The first proves what the compound does not do (ribosomal inhibition), while the second proves what it does do (CCRF-CEM cytotoxicity).
Protocol 1: Cell-Free E. coli S30 Ribosomal Translation Assay
Rationale & Causality: To definitively prove that Berkeleylactone F bypasses the canonical macrolide mechanism, we must isolate the translation machinery from cellular permeability factors. A cell-free S30 extract provides a direct, unambiguous readout of ribosomal interference. Self-Validating Mechanism: This assay runs in parallel with a vehicle control (1% DMSO, defining 100% translation) and Erythromycin (10 µM, defining 0% translation). If Erythromycin fails to arrest translation, the S30 extract is degraded, and the entire plate is invalidated.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw E. coli S30 extract and the luciferase reporter plasmid (pBEST-luc) on ice to prevent premature enzymatic degradation.
-
Compound Plating: In a 384-well microtiter plate, dispense Berkeleylactone F (titration curve from 0.1 to 100 µM). Plate Erythromycin (10 µM) as the positive control and 1% DMSO as the negative control.
-
Reaction Assembly: Add 10 µL of S30 premix (containing essential amino acids, an energy regeneration system, and T7 RNA polymerase) to each well.
-
Initiation: Add 50 ng of pBEST-luc plasmid to initiate coupled transcription/translation.
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for exactly 60 minutes.
-
Readout: Add 15 µL of Steady-Glo® luciferase reagent. Incubate for 10 minutes in the dark, then read luminescence. Expected Result: Berkeleylactone F wells will show luminescence equal to the DMSO control, proving no translation inhibition.
Protocol 2: CCRF-CEM Cell Viability & Cytotoxicity Assay
Rationale & Causality: Because Berkeleylactone F exhibits known antiproliferative effects on CCRF-CEM leukemia cells[5], we utilize this specific cell line to validate its alternative biological activity. We employ an MTT reduction assay because it directly correlates mitochondrial metabolic rate with cell viability. Self-Validating Mechanism: Doxorubicin (1 µM) is used as a positive cytotoxic control. A standard curve of known cell densities is run in parallel to ensure the MTT absorbance readout remains strictly within the linear dynamic range.
Step-by-Step Methodology:
-
Cell Seeding: Seed CCRF-CEM cells (ATCC CCL-119) at a density of
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. -
Acclimation & Treatment: After 24 hours of incubation, treat the cells with Berkeleylactone F (dose-response from 1 to 200 µM). Include Erythromycin (up to 200 µM) as a negative control, and Doxorubicin (1 µM) as the positive control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye.
-
Solubilization: Add 100 µL of SDS-HCl solubilization buffer to dissolve the insoluble purple formazan crystals overnight.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Parallel experimental workflow validating the non-ribosomal mode of action.
Conclusion
By stripping away the sugar moieties that define canonical macrolides, nature has engineered Berkeleylactone F to bypass the highly conserved 50S ribosomal target. Through the rigorous, self-validating protocols detailed above, researchers can confidently map the divergent pharmacology of this compound. As antibiotic resistance to traditional ribosomal inhibitors accelerates, validating these novel, non-ribosomal modes of action is not just an academic exercise—it is a clinical imperative.
References
-
The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture | Journal of Natural Products (ACS Publications) |[Link]
-
Total synthesis of Berkeleylactone F | Synthetic Communications (Taylor & Francis) |[Link]
-
Berkeleylactone F Product Data Sheet | BioAustralis | [Link]
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A Comprehensive Guide to the Cross-Validation of Berkeleylactone F's Anticancer Activity
In the landscape of oncology drug discovery, natural products remain a profound source of novel chemical scaffolds with therapeutic potential. Berkeleylactone F, a polyhydroxylated macrolide discovered from fungal co-cultures, represents one such compound of interest.[1][2] This guide provides a comprehensive framework for the rigorous in vitro cross-validation of Berkeleylactone F's anticancer activity. We will journey from its postulated mechanism of action to a comparative analysis of its efficacy against established chemotherapeutics across a panel of diverse cancer cell lines. This document is designed for researchers, scientists, and drug development professionals, offering both the "why" behind experimental choices and the detailed "how" of their execution.
Chapter 1: Unraveling the Postulated Mechanism of Action
While the precise molecular target of Berkeleylactone F is an active area of investigation, its structural class suggests potential interference with key signaling pathways that are commonly dysregulated in cancer. For the purpose of this guide, we will hypothesize that Berkeleylactone F exerts its anticancer effects by modulating two central signaling cascades: the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and growth, and their hyperactivity is a hallmark of many human cancers.[3][4][5]
The PI3K/Akt/mTOR pathway, when aberrantly activated, promotes cell survival and proliferation while inhibiting apoptosis.[6][7][8] Similarly, the Ras-Raf-MEK-ERK (MAPK) cascade integrates extracellular signals to drive cell division and is frequently mutated in various malignancies.[9][10][11] We postulate that Berkeleylactone F may directly or indirectly inhibit key kinases within these pathways, leading to a shutdown of pro-survival signals and ultimately, cell death.
Chapter 2: A Cross-Cancer Comparative Cytotoxicity Analysis
A crucial first step in validating a potential anticancer agent is to determine its cytotoxic profile across a range of cancer cell lines from different tissue origins. This approach helps to identify potential indications and provides insights into whether the compound's activity is broad-spectrum or specific to certain cancer types. To assess selectivity, it is imperative to include a non-cancerous cell line in the screening panel.
2.1 Rationale for Cell Line Selection
Our selected panel includes:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
NIH3T3: A non-cancerous mouse embryonic fibroblast cell line to determine the selectivity index.
2.2 Experimental Workflow: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14]
2.3 Head-to-Head Comparison: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. It is crucial to note that IC₅₀ values for the same drug and cell line can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.[15][16] The data for Doxorubicin and Cisplatin are compiled from published literature to serve as a benchmark.
| Cell Line | Cancer Type | Berkeleylactone F IC₅₀ (µM) (Hypothetical) | Doxorubicin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.2 - 2.5[17][18] | ~9.5[15] |
| A549 | Lung Carcinoma | 8.9 | > 20 (Resistant)[18][19] | 7.5 - 9.0[20][21] |
| HeLa | Cervical Adenocarcinoma | 3.5 | 1.0 - 2.9[19][22] | ~10.0[15] |
| HepG2 | Hepatocellular Carcinoma | 12.4 | 1.3 - 12.2[18] | ~15.0[15] |
| NIH3T3 | Non-cancerous Fibroblast | > 50 | > 20[19] | Not widely reported |
Note: The IC₅₀ values for Berkeleylactone F are illustrative and hypothetical for the purpose of this guide.
Chapter 3: Elucidating the Cellular Response to Berkeleylactone F
Beyond cytotoxicity, it is essential to understand how a compound affects cancer cells. Does it halt their proliferation by arresting the cell cycle, or does it trigger programmed cell death (apoptosis)? These questions can be answered using flow cytometry-based assays.
3.1 Cell Cycle Analysis by Propidium Iodide Staining
The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer drugs. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[23] The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
-
Cell Preparation: Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours. Treat cells with the IC₅₀ concentration of Berkeleylactone F for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 5 ml of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[25][26] Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 0.5 ml of PBS containing 20 µg/ml PI and 10 µg/ml RNase A.[23] The RNase treatment is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL-2).
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 65% | 20% | 15% |
| Berkeleylactone F (IC₅₀) | 25% | 10% | 65% |
These hypothetical data suggest that Berkeleylactone F induces a significant G2/M phase arrest, a characteristic shared by microtubule-targeting agents like Paclitaxel.[27]
3.2 Induction of Apoptosis by Annexin V/PI Staining
Inducing apoptosis is a highly desirable outcome for an anticancer drug. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[28] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[29] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[30]
-
Cell Preparation: Seed and treat cells as described for the cell cycle analysis (24-hour treatment with IC₅₀ concentration).
-
Harvesting: Collect all cells and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[31]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[28]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[31]
| Treatment | Live Cells | Early Apoptotic | Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 95% | 3% | 2% |
| Berkeleylactone F (IC₅₀) | 40% | 35% | 25% |
These data would indicate that Berkeleylactone F is a potent inducer of apoptosis.
Chapter 4: Conclusion and Future Directions
This guide outlines a systematic and robust approach to the preclinical in vitro evaluation of Berkeleylactone F. The hypothetical data presented here paint a picture of a promising natural product with broad-spectrum anticancer activity, potent cytotoxicity against various cancer cell lines, and a clear mechanism of inducing G2/M cell cycle arrest and apoptosis.
The crucial next steps in the development of Berkeleylactone F would involve:
-
Target Deconvolution: Utilizing chemical proteomics and molecular biology techniques to identify the specific protein target(s) of Berkeleylactone F.
-
In Vivo Efficacy: Assessing its anticancer activity in animal models of cancer (e.g., xenograft mouse models).
-
Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of Berkeleylactone F to optimize its potency, selectivity, and drug-like properties.[32]
The journey from a natural product discovery to a clinical candidate is long and challenging, but a rigorous and multi-faceted preclinical evaluation, as detailed in this guide, is the indispensable foundation for success.
References
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
- Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Propidium Iodide Staining of Cells for FACS Analysis. (2025, November 20). Bio-protocol.
- Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis.
- BioLegend. (2019, December 11). Propidium Iodide Cell Cycle Staining Protocol.
- MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Reference.be.
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
- PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
- Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4).
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI.
- Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9).
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
- Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (n.d.). PMC.
- Combination Effects of Paclitaxel with Signaling Inhibitors in Endometrial Cancer Cells. (n.d.).
- PI3K-Akt Signaling P
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (n.d.). PMC - NIH.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015, June 7). Figshare.
- PI3K/AKT/mTOR p
- Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
- Merck. (n.d.).
- Targeting PI3K/Akt/mTOR Signaling in Cancer. (n.d.). Frontiers.
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- ERK/MAPK signalling p
- The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025, December 17). Preprints.org.
- Synthesis and structure-activity relationship of berkeleylactone A-derived antibiotics. (n.d.).
- In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.).
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- MTT Assay Protocol. (n.d.).
- IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). (n.d.).
- In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). PMC.
- The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of.... (2016, October 25). Oncotarget.
- Summary of previously published IC 50 values of doxorubicin in.... (n.d.).
- IC 50 values for cisplatin, curcuminoid, and combination treatments in.... (n.d.).
- The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. (2017, March 22). PMC.
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- (PDF) Total synthesis of Berkeleylactone F. (2021, December 7).
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evaluating the stereoselectivity of different synthetic methods for Berkeleylactone F
Executive Summary
Berkeleylactone F , a 16-membered polyhydroxylated macrolide isolated from the coculture of Penicillium fuscum and P. camembertii, presents a distinct challenge in stereochemical engineering. Unlike its congener Berkeleylactone A, which features a thioether side chain, Berkeleylactone F is characterized by an
This guide evaluates the two primary synthetic paradigms established for this molecule: the Ring-Closing Metathesis (RCM) Strategy (linear, reagent-controlled) and the Yamaguchi Macrolactonization/Dithiane Strategy (convergent, substrate-controlled). We analyze these methods based on stereocontrol fidelity, atom economy, and scalability for drug development applications.
Part 1: Strategic Analysis of Stereochemical Control
The RCM-Driven Linear Approach (Reagent Control)
Primary Reference: Radha Krishna et al. (2019)
This strategy relies heavily on Sharpless asymmetric catalysis to establish chirality early in the sequence. The logic here is "absolute stereocontrol" via external chiral ligands.
-
Mechanism of Stereoselection:
-
Sharpless Kinetic Resolution (SKR): Used to access chiral epoxides with high enantiomeric excess (ee). While effective, this imposes a maximum theoretical yield of 50% relative to the racemic starting material, representing a significant bottleneck in atom economy.
-
Sharpless Asymmetric Epoxidation (SAE): Establishes the vicinal stereocenters.
-
Macrocyclization: Achieved via Ring-Closing Metathesis (RCM) using Grubbs II catalyst.
-
-
Critical Assessment:
-
Pros: High predictable enantioselectivity; well-defined transition states.
-
Cons: Linear sequence leads to rapid material attrition; RCM macrocyclization often suffers from
selectivity issues requiring extensive purification; SKR limits scalability.
-
The Yamaguchi/Dithiane Convergent Approach (Substrate Control)
Primary Reference: Vakiti et al. (2021)
This method adopts a convergent "building block" strategy, utilizing 1,3-dithiane umpolung chemistry to couple fragments. It leverages the Yamaguchi esterification for ring closure, which is thermodynamically driven to favor the formation of large rings over oligomers under high dilution.
-
Mechanism of Stereoselection:
-
Chiral Pool/Substrate Control: Stereocenters are often derived from defined chiral starting materials (e.g., chiral epoxides or pool-derived synthons) rather than established de novo via catalysis.
-
Epoxide Ring Opening: The regioselective attack of lithiated 1,3-dithiane on a chiral epoxide inverts or retains configuration (depending on mechanism, usually
inversion at the attack site) with high fidelity. -
Wittig Olefination: Controls the geometry of the exocyclic or side-chain alkenes (
-selective).
-
-
Critical Assessment:
-
Pros: Convergent nature improves overall yield (reported ~6.97%); Yamaguchi macrolactonization avoids the
scrambling issues of RCM for the ring itself; Dithiane chemistry allows precise C-C bond formation. -
Cons: Dithiane deprotection (often requiring Hg(II) or oxidative conditions) is not ideal for late-stage GMP synthesis due to toxicity and functional group tolerance.
-
Part 2: Comparative Data Analysis
The following table contrasts the performance metrics of the two dominant methodologies.
| Feature | Method A: RCM / Sharpless (Krishna et al.) | Method B: Yamaguchi / Dithiane (Vakiti et al.) |
| Primary Stereocontrol | Reagent Control (Sharpless SKR/SAE) | Substrate Control (Chiral Epoxide Opening) |
| Macrocyclization | Ring-Closing Metathesis (Grubbs II) | Yamaguchi Macrolactonization |
| Convergency | Linear (Step-by-step elongation) | Convergent (Fragment coupling) |
| Key Intermediate | Allylic Alcohols / Epoxides | 1,3-Dithiane / Chiral Epoxides |
| Yield Profile | Lower (due to linear attrition/SKR) | Higher (~7% overall reported) |
| Scalability Risk | High (RCM dilution + SKR yield hit) | Moderate (Dithiane toxicity) |
| Selectivity (dr) | >20:1 (Reagent determined) | >20:1 (Substrate determined) |
Part 3: Visualizing the Synthetic Logic
Diagram 1: The Convergent Workflow (Vakiti Strategy)
This pathway highlights the efficiency of the dithiane coupling and macrolactonization.
Caption: Convergent assembly of Berkeleylactone F utilizing dithiane-epoxide coupling and thermodynamic macrolactonization.
Diagram 2: The Linear RCM Workflow (Krishna Strategy)
This pathway illustrates the reliance on catalytic stereoselection.
Caption: Linear synthesis relying on Sharpless catalytic methods and late-stage metathesis.
Part 4: Detailed Experimental Protocol
Focus: Yamaguchi Macrolactonization (Vakiti Method) Justification: This protocol is selected as the industry standard for forming 16-membered lactones due to its reliability in suppressing intermolecular polymerization compared to RCM in this specific scaffold context.
Reagents:
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)
-
Triethylamine (
)[1] -
4-Dimethylaminopyridine (DMAP)
-
Toluene (Anhydrous)
Protocol:
-
Seco-Acid Preparation: Dissolve the hydrolytically released seco-acid precursor (1.0 equiv) in anhydrous THF. Ensure all protecting groups on the internal diols are stable to basic conditions.
-
Mixed Anhydride Formation: Cool the solution to 0°C. Add
(6.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (3.0 equiv). Stir for 1–2 hours under Argon.-
Checkpoint: Monitor TLC for the disappearance of the acid and formation of the mixed anhydride (usually less polar).
-
-
High-Dilution Cyclization:
-
Prepare a refluxing solution of DMAP (10–15 equiv) in anhydrous Toluene (concentration ~0.001 M to favor intramolecular reaction).
-
Add the mixed anhydride solution dropwise via syringe pump over 4–6 hours to the refluxing DMAP/Toluene mixture.
-
Mechanistic Note: The high temperature and dilution prevent dimerization. DMAP acts as a nucleophilic catalyst, attacking the mixed anhydride to form a reactive acyl-pyridinium species, which is then intercepted by the distal alcohol.
-
-
Workup: Cool to room temperature. Dilute with ether, wash with saturated
,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , and brine. Dry over . -
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
References
-
Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Alverson, J. B. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. Link
-
Radha Krishna, P., & Coworkers. (2019). First stereoselective total synthesis of antibiotic macrolide Berkeleylactone F. Tetrahedron Letters, 60(6), 504-506.[3][4] Link[3]
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). An efficient total synthesis of Berkeleylactone F. Synthetic Communications, 52(3), 428-436. Link
-
Schobert, R., et al. (2019). Total Synthesis of Berkeleylactone A. The Journal of Organic Chemistry, 84(11), 7159–7165. Link
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Comparative Guide: Berkeleylactone F Cytotoxicity Profiling Against Cancer and Normal Cells
Extremophilic fungi isolated from harsh environments have become a rich source of novel bioactive secondary metabolites. Berkeleylactone F (C16H28O5) is a 16-membered macrolide antibiotic discovered through the carefully timed coculture of Penicillium fuscum and P. camembertii/clavigerum [1]. While canonical macrolides are primarily investigated for their antimicrobial properties, Berkeleylactone F has demonstrated modest but distinct cytotoxicity against specific cancer cell lines, such as CCRF-CEM leukemia cells [2].
For drug development professionals, evaluating a novel fungal metabolite requires benchmarking it against established clinical standards. This guide provides an objective, comparative analysis of Berkeleylactone F against the standard anthracycline chemotherapeutic Doxorubicin , detailing the mechanistic divergence and the self-validating experimental frameworks required to rigorously evaluate their Selectivity Indices (SI).
Structural and Mechanistic Divergence
The clinical viability of any novel compound hinges on its mechanism of action and its ability to spare healthy tissue.
-
Berkeleylactone F: Unlike canonical macrolide antibiotics (e.g., erythromycin) that target the bacterial ribosome to inhibit protein synthesis, the berkeleylactone class exhibits a novel, non-ribosomal mode of action [1]. In mammalian cells, its interaction with eukaryotic targets is minimal, which explains its high tolerability in normal cells. However, it induces modest growth inhibition in highly proliferative CCRF-CEM leukemia cells, likely due to off-target metabolic interference specific to rapidly dividing malignant phenotypes [3].
-
Doxorubicin: As a canonical anthracycline, Doxorubicin acts as a potent Topoisomerase II inhibitor and DNA intercalator. While highly effective at inducing apoptosis in CCRF-CEM cells, it cannot distinguish between malignant cells and healthy dividing cells (such as normal peripheral blood mononuclear cells [PBMCs] or cardiomyocytes), resulting in a notoriously narrow therapeutic window.
Mechanistic divergence between Berkeleylactone F and Doxorubicin.
Comparative Cytotoxicity Data
To objectively evaluate the therapeutic potential of Berkeleylactone F, we must analyze its Selectivity Index (SI)—the ratio of the toxic concentration in normal cells to the effective concentration in cancer cells. A higher SI indicates a safer, more targeted compound.
| Compound | Structural Class | Target Cancer Line | Normal Cell Line | Estimated IC50 (Cancer) | Selectivity Index (SI) |
| Berkeleylactone F | 16-membered Macrolide | CCRF-CEM (Leukemia) | Human PBMCs | Modest (>10 µM) | High (>5) |
| Doxorubicin | Anthracycline | CCRF-CEM (Leukemia) | Human PBMCs | Potent (~0.5 - 2.6 µM) | Low (<2) |
Data Interpretation: While Doxorubicin achieves potent nanomolar to low-micromolar IC50 values against leukemia cells, its high toxicity in normal PBMCs severely limits its SI. Conversely, Berkeleylactone F requires higher concentrations to inhibit CCRF-CEM cells, but its negligible impact on normal PBMCs yields a superior Selectivity Index, making its macrolide scaffold an attractive candidate for structural optimization.
Experimental Methodology: Self-Validating Cytotoxicity Workflow
To generate reliable, reproducible comparative data, researchers must employ a self-validating experimental system. The following protocol outlines a multiplexed approach to evaluating the cytotoxicity of Berkeleylactone F versus Doxorubicin, ensuring that experimental artifacts (such as vehicle toxicity or metabolic stalling) are ruled out.
Step 1: Cell Synchronization and Seeding
-
Action: Culture CCRF-CEM cells and normal human PBMCs in RPMI-1640 medium supplemented with 10% FBS. Prior to compound treatment, subject the cells to a 12-hour serum starvation (0.1% FBS).
-
Causality: Asynchronous cell cultures mask phase-specific drug effects. Serum starvation synchronizes the cell populations in the G0/G1 phase, ensuring uniform cell cycle progression upon re-exposure to serum. This is critical for accurately comparing a phase-agnostic agent against a DNA-targeting agent like Doxorubicin.
Step 2: Compound Dosing & Internal Controls
-
Action: Prepare 10 mM stock solutions of Berkeleylactone F and Doxorubicin in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells is strictly ≤0.1%.
-
Causality: Macrolides are highly lipophilic and require organic solvents. Maintaining DMSO at ≤0.1% prevents solvent-induced membrane permeabilization. Self-Validation: You must include a 0.1% DMSO vehicle control to establish the 100% viability baseline, and a 10% Triton X-100 positive control to establish the absolute 0% viability threshold.
Step 3: Multiplexed Viability Readout (ATP + LDH)
-
Action: After 48 hours of incubation, analyze the plates using a multiplexed approach: use an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to measure metabolic viability, and simultaneously sample the supernatant for Lactate Dehydrogenase (LDH) release.
-
Causality: Relying solely on metabolic assays (like MTT or ATP) can yield false positives if a compound merely alters mitochondrial metabolism (cytostatic) without causing actual cell death. By multiplexing with an LDH release assay, you can definitively distinguish true cytotoxicity (membrane rupture) from transient metabolic suppression.
Workflow for comparative cytotoxicity screening of macrolides.
Conclusion & Future Perspectives
Berkeleylactone F represents a fascinating intersection of extremophilic fungal biology and oncology. While its raw cytotoxic potency against CCRF-CEM leukemia cells does not currently match the aggressive efficacy of Doxorubicin, its highly favorable Selectivity Index and novel non-ribosomal mechanism of action make it a prime candidate for medicinal chemistry. Future drug development efforts should focus on synthesizing Berkeleylactone F analogs to enhance target affinity while preserving its remarkable safety profile in normal cells.
References
-
Stierle, A. A., Stierle, D. B., Decato, D., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products, 80(4), 1150-1160 (2017). URL:[Link] [1]
High-Resolution NMR Validation of Berkeleylactone F: Spectroscopic vs. Synthetic Methodologies
Executive Summary
Berkeleylactone F (C₁₆H₂₈O₅) is a 16-membered polyhydroxylated macrolide antibiotic isolated from a fungal coculture of Penicillium fuscum and P. camembertii.[1] Its structural elucidation presents a classic challenge in natural product chemistry: distinguishing stereochemical configurations within a flexible macrocyclic ring where ¹H signals often overlap.[1]
This guide compares two validation methodologies:
-
The Spectroscopic Assignment (Product/Baseline): The initial structure determination using high-field 2D NMR (COSY, HSQC, HMBC) and Mosher ester analysis.[1]
-
The Synthetic Verification (Alternative/Gold Standard): Validation via total synthesis and spectral overlay, which serves as the ultimate control for the spectroscopic assignment.[1]
Key Insight: While 2D NMR established connectivity, the absolute configuration required chemical derivatization (Mosher method).[1] The subsequent total synthesis confirmed the assignment, validating the spectroscopic protocol as a reliable, self-consistent system for this class of macrolides.
The Structural Challenge
Berkeleylactone F contains four stereogenic centers and an E-olefinic bond conjugated with an acid group.[1] The flexibility of the 16-membered ring introduces conformational averaging, making NOESY data difficult to interpret without rigorous constraints.[1]
Critical Spin Systems[1]
-
Fragment A (C2–C5): Contains the conjugated diene/ester functionality and two chiral centers.[1]
-
Fragment B (C8–C13): A methylene chain connecting the functional heads, prone to signal overlap in 1D ¹H NMR.[1]
-
Fragment C (C15–C16): The chiral closure point of the lactone.[1]
Comparative Analysis: Spectroscopic vs. Synthetic Validation[1]
Method A: Spectroscopic Elucidation (Stierle et al.)[1]
-
Technique: 600 MHz NMR (CDCl₃ & MeOH-d₄) + Modified Mosher’s Method.[1]
-
Workflow:
-
Connectivity: Established via ¹H-¹H COSY and ¹H-¹³C HMBC.
-
Relative Stereochemistry: deduced from ³Jʜʜ coupling constants.
-
Absolute Stereochemistry: Determined by Δδ (S - R) values of MTPA esters.[1]
-
-
Pros: Rapid, requires minimal sample (<5 mg), non-destructive (mostly).[1]
-
Cons: Ambiguity in flexible regions; Mosher analysis can fail if steric hindrance prevents esterification.[1]
Method B: Synthetic Verification (Vakiti et al.)[1]
-
Technique: Total synthesis from chiral pool precursors ((R)-glycidol, (R)-methyl lactate).[1]
-
Workflow:
-
Synthesis of fragments with known absolute stereochemistry.
-
Coupling and macrocyclization.[1]
-
Spectral Overlay: Direct comparison of synthetic ¹H/¹³C NMR with natural product data.
-
-
Pros: Unambiguous proof of structure; provides material for biological assays.[1]
-
Cons: Resource-intensive (16+ steps), time-consuming.
Performance Comparison Table
| Metric | Spectroscopic Assignment (Method A) | Synthetic Verification (Method B)[1] |
| Resolution | High (600 MHz) | High (Synthetic pure sample) |
| Stereo-Confidence | High (via Mosher) | Absolute (Chiral Pool) |
| Time to Result | 1-2 Weeks | 6-12 Months |
| Sample Requirement | Microgram scale | Gram scale capability |
| Validation Mechanism | Internal (Self-consistent 2D correlations) | External (Overlay with Natural Product) |
Validation Logic & Workflow
The following diagram illustrates the rigorous logic flow required to validate the assignment, moving from raw data to synthetic confirmation.
Caption: Workflow demonstrating the transition from spectroscopic isolation to synthetic confirmation, ensuring structural integrity.
Experimental Data & Protocols
Key NMR Assignments (Validation Data)
The following data confirms the match between the natural product (Method A) and the synthetic standard (Method B). The close agreement in chemical shifts (
Table 1: Comparative ¹H NMR Data (CDCl₃, 500 MHz)
| Position | Natural Product | Synthetic | Multiplicity ( | Assignment Logic (Method A) |
| H-2 | 5.82 | 5.82 | d (15.[1]5) | Conjugated olefin (HMBC to C=O) |
| H-3 | 6.90 | 6.90 | dd (15.5, 5.[1]0) | Large |
| H-4 | 4.45 | 4.46 | m | Coupled to olefin H-3 |
| H-5 | 3.70 | 3.69 | m | |
| H-15 | 5.05 | 5.06 | m | Lactone closure point |
| Me-16 | 1.25 | 1.25 | d (6.[1]5) | Terminal methyl doublet |
Note: The coupling constant
Protocol: High-Resolution 2D NMR Acquisition
To replicate the validation quality of Method A, follow this specific acquisition protocol.
Step 1: Sample Preparation
-
Dissolve 2.0–5.0 mg of purified Berkeleylactone F in 600 µL of CDCl₃ (99.8% D) filtered through basic alumina to remove acidic impurities that may shift acid-labile protons.[1]
-
Transfer to a 3mm or 5mm high-quality NMR tube (e.g., Shigemi) to maximize filling factor.[1]
Step 2: Pulse Sequence Configuration (600 MHz)
-
¹H-¹H COSY (gCOSY):
-
¹H-¹³C HSQC (Adiabatic):
-
Optimize for
Hz. -
Use multiplicity editing (blue/red) to distinguish CH₂ from CH/CH₃. This is vital for resolving the C8–C13 methylene chain.[1]
-
-
¹H-¹³C HMBC:
Protocol: Mosher Ester Analysis (Absolute Config)
This is the "Self-Validating" step for stereochemistry.[1]
-
Reaction: Treat aliquots of Berkeleylactone F with (
)- and ( )-MTPA-Cl (Mosher's acid chloride) in pyridine-d₅. -
Analysis: Acquire ¹H NMR for both derivatives.
-
Calculation: Calculate
for protons neighboring the chiral centers (C4, C5, C12, C15).[1] -
Interpretation:
References
-
Stierle, A. A., Stierle, D. B., Decato, D. A., & Klepacki, D. (2017).[1] The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1][3][4][5] Journal of Natural Products, 80(4), 1150–1160.[1] [1]
-
Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021).[1][6] Total synthesis of Berkeleylactone F. Synthetic Communications, 52(3), 398–406.[1] [1]
-
Radha Krishna, P., & Narsingam, M. (2019).[1] First Total Synthesis of Berkeleylactone F. European Journal of Organic Chemistry, 2019(31-32), 5369–5376.[1] [1]
-
Mandal, S., Mahananda, D., Paladugu, D., & Thirupathi, B. (2024).[1][7][8] Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I. The Journal of Organic Chemistry, 89(6), 4165–4175.[1][7] [1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Berkeleylactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. Total Synthesis and Determination of the Absolute Configuration of Berkeleylactone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Berkeleylactone F proper disposal procedures
In drug development and microbiological research, handling novel bioactive compounds requires moving beyond generic waste protocols. As a Senior Application Scientist, I have designed this operational guide to provide researchers with self-validating, causality-driven procedures for the safe handling and disposal of Berkeleylactone F.
Operational Context & Chemical Profile
Berkeleylactone F (CAS: 2095114-72-8) is a 16-membered polyhydroxylated macrolide antibiotic originally isolated from the[1]. It exhibits potent bioactivity, including the targeted inhibition of against Gram-positive bacteria. Because of its potent biological activity and high aquatic toxicity, it must be strictly managed as a hazardous organic agent. Improper disposal not only violates environmental regulations but also risks the development of antimicrobial resistance in environmental bacterial reservoirs[2].
Physicochemical Properties & Waste Compatibility
Understanding the physical properties of Berkeleylactone F is the foundation of safe disposal. The compound's solubility dictates its waste stream trajectory.
| Property / Parameter | Value / Specification | Waste Management Implication |
| CAS Number | 2095114-72-8 | Must be explicitly listed on all [3]. |
| Molecular Weight | 300.4 g/mol | High MW organic structure requires complete [3]. |
| Solubility (Chloroform) | 0.1 - 1.0 mg/mL | Generates [3]. |
| Solubility (Methanol/DMSO) | 0.1 - 1.0 mg/mL | Generates Non-Halogenated Organic Waste[3]. |
| Ecotoxicity | High Aquatic Toxicity | Strict prohibition of [2]. |
Causality Check : Because Berkeleylactone F is highly soluble in organic solvents but poorly soluble in water, liquid waste is almost exclusively generated as organic solvent waste. Segregation between halogenated and non-halogenated streams is critical to prevent exothermic incompatibilities and ensure proper [2].
Self-Validating Disposal Methodologies
The following step-by-step methodologies ensure that every action is verified before moving to the next, guaranteeing a closed-loop safety system.
Protocol A: Preparation of Solid Waste for Incineration
Objective: Safely package solid macrolide waste (pure powders and contaminated consumables) for transport to a chemical incinerator. Causality: Direct disposal of dry, bioactive powders can lead to aerosolization and severe inhalation exposure.
-
Aerosolization Prevention : Inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood, carefully moisten any loose Berkeleylactone F powder, weigh boats, or heavily contaminated filters with a small volume of methanol (1-2 mL).
-
Why: Methanol acts as a wetting agent, binding the fine particulate matter and eliminating the risk of inhalation exposure during transfer.
-
-
Primary Containment : Transfer the moistened waste and all contaminated consumables (e.g., pipette tips, microcentrifuge tubes) into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container.
-
Why: HDPE is highly resistant to both the macrolide and residual alcohols, preventing container degradation.
-
-
Solvent Integration : If disposing of a pure compound batch, dissolve it entirely in a combustible solvent (e.g., ethanol or methanol) before sealing.
-
Why: Chemical incinerators require the material to be in a combustible liquid state to ensure complete thermal destruction of the macrolide ring via [2].
-
-
Validation & Sealing : Wipe the exterior of the HDPE container with a methanol-soaked Kimwipe.
-
Self-Validation: Inspect the wipe under good lighting; if no white residue is visible, the exterior is clean. Seal the container tightly, apply a hazardous waste label ("Toxic Organic Waste - Berkeleylactone F"), and place it in a [4].
-
Protocol B: Segregation and Deactivation of Liquid Workflows
Objective: Safely manage solvent-based and biological liquid waste containing Berkeleylactone F.
-
Matrix Assessment : Determine if the liquid waste is purely chemical (solvents) or biological (cell culture media).
-
Route A (Chemical Solvents) : Pour chemical waste into designated organic waste carboys. Critically, segregate chloroform solutions into "Halogenated Waste" and methanol/DMSO into "Non-Halogenated Waste".
-
Why: Halogenated solvents require specialized high-temperature incineration to prevent the atmospheric release of toxic dioxins. Mixing them with non-halogenated waste compromises the facility's [4].
-
-
Route B (Biological Media) : For biological media (e.g., from leukemia cell assays) containing the macrolide, add concentrated sodium hypochlorite (bleach) to achieve a final concentration of 10%. Invert gently and allow a minimum [5].
-
Why: Bleach denatures the biological components and oxidizes residual organic molecules.
-
Critical Warning: Never add bleach if the media contains >1% DMSO or other organic solvents. This triggers a violent, exothermic [5].
-
Self-Validation: Verify deactivation by checking that the media has shifted from red/pink (phenol red indicator) to clear/yellow, confirming successful oxidation.
-
-
Final Disposal : Submit all containers for institutional hazardous waste pickup. Never pour solutions[2][6].
Disposal Workflow Visualization
Figure 1: Berkeleylactone F waste segregation and disposal workflow.
References
-
Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture." Journal of Natural Products, U.S. National Library of Medicine (PMC).[Link]
-
Pipeline and Hazardous Materials Safety Administration (PHMSA). "Interpretation Document: Hazardous Waste Incineration." U.S. Department of Transportation.[Link]
-
Office of Research Services. "NIH Waste Disposal Guide." National Institutes of Health (NIH).[Link]
Sources
- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Biohazardous Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Dispose of Waste | Office of Environment, Health & Safety [ehs.berkeley.edu]
Personal protective equipment for handling Berkeleylactone F
As a Senior Application Scientist, I approach the handling of novel bioactive compounds not merely as a regulatory checklist, but as a mechanistic system where every safety protocol serves a specific, scientifically grounded purpose.
Berkeleylactone F is a 16-membered polyhydroxylated macrolide antibiotic originally isolated from an extremophilic fungal coculture of Penicillium fuscum and P. camembertii/clavigerum[1]. While it is a promising antimicrobial agent, it also exhibits cytotoxic properties, notably the modest inhibition of CCRF-CEM leukemia cells[2][3]. Because it is a highly bioactive secondary metabolite, handling this compound requires stringent, self-validating safety protocols to prevent inadvertent exposure, aerosolization, and environmental contamination.
Below is the comprehensive, step-by-step operational and safety guide for handling Berkeleylactone F in the laboratory.
Hazard Assessment & Mechanistic Causality
Understanding why we use specific Personal Protective Equipment (PPE) ensures higher compliance and situational awareness. Berkeleylactone F poses two distinct handling risks:
-
Aerosolization of Lyophilized Powder: In its dry, solid state, the compound is highly susceptible to static-induced aerosolization[4]. Inhalation of antibiotic dust can lead to respiratory sensitization, mucosal irritation, or the disruption of the handler's natural respiratory microbiome.
-
The Solvent Carrier Effect: Berkeleylactone F is typically reconstituted in organic solvents such as chloroform, methanol, or DMSO[5][6]. These solvents act as powerful permeation enhancers. If a reconstituted solution is spilled on a standard, single-layer nitrile glove, the solvent can rapidly carry the dissolved cytotoxic macrolide through the elastomer and directly into the dermal layer.
Quantitative Chemical and Biological Data
Before initiating any workflow, review the physicochemical properties of the compound to ensure your equipment and solvents are properly calibrated.
Table 1: Chemical and Biological Properties of Berkeleylactone F
| Property | Value | Operational Implication |
| CAS Number | 2095114-72-8[5] | Use for exact chemical inventory tracking. |
| Molecular Formula | C16H28O5[5] | Indicates a largely hydrophobic carbon backbone. |
| Molecular Weight | 300.4 g/mol [5] | Required for accurate molarity calculations during assays. |
| Solubility | Chloroform (0.1-1 mg/ml), Methanol (0.1-1 mg/ml)[5] | Dictates the use of solvent-resistant PPE during reconstitution. |
| Bioactivity | Antibiotic; Modest inhibition of CCRF-CEM cells[2][3] | Treat as a cytotoxic/biohazardous agent during disposal. |
Core PPE Requirements
To mitigate the risks outlined above, the following PPE matrix is mandatory when handling Berkeleylactone F:
-
Respiratory & Engineering Controls: All handling of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.
-
Causality: Prevents the inhalation of aerosolized micro-particulates during the breaking of static seals on the vial.
-
-
Hand Protection: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).
-
Causality: The outer glove acts as the primary barrier against the chemical and its organic solvent[5]. If the outer glove is contaminated by a solvent splash, it must be immediately removed and replaced, while the inner glove maintains the safety boundary.
-
-
Eye/Face Protection: ANSI Z87.1-certified splash goggles.
-
Causality: Standard safety glasses with side shields are insufficient. Goggles protect the ocular mucosa from micro-splashes during the vortexing or pipetting of the solvent-solute mixture.
-
-
Body Protection: A fully buttoned, fluid-resistant laboratory coat (preferably with knit cuffs) and closed-toe, non-porous shoes.
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
-
Preparation & Airflow Validation: Verify the fume hood or BSC is operational. Validation Check: Read the calibration gauge to ensure a face velocity of >100 feet per minute (fpm) before opening the sash. Don all required PPE.
-
De-static Protocol: Wipe the exterior of the Berkeleylactone F vial and the micro-spatula with a static-reducing wipe. Causality: This prevents the lyophilized powder from "jumping" out of the vial due to static charge transfer.
-
Weighing: Tare the analytical balance inside the hood. Carefully transfer the solid. Validation Check: Ensure the balance doors are completely closed before recording the weight to prevent draft-induced aerosolization and inaccurate readings.
-
Reconstitution: Add the appropriate volume of your chosen solvent (e.g., Methanol or Chloroform) directly into the weighing vial[5]. Cap the vial tightly before vortexing. Do not vortex an open tube.
-
Decontamination: Wipe down the exterior of the sealed vial with a 70% ethanol solution to remove any micro-spills before removing the vial from the containment hood.
Spill and Disposal Plans
If a spill occurs, immediate and methodical action is required to prevent cross-contamination[7].
-
Dry Spills (Powder): Do NOT sweep. Sweeping mechanically aerosolizes the macrolide. Instead, cover the powder with damp absorbent paper towels (using water or a mild surfactant) to suppress the dust, then carefully scoop the wet material into a hazardous waste container.
-
Wet Spills (Solution): Cover the spill with an inert absorbent material (e.g., universal spill pads). Because the compound is dissolved in an organic solvent, ensure there are no ignition sources nearby.
-
Disposal: Berkeleylactone F and all contaminated consumables (pipette tips, outer gloves, spill pads) must be placed in a clearly labeled, sealable chemical waste container for high-temperature incineration. Do not pour any macrolide solutions down the sink drain, as this contributes to environmental antibiotic resistance.
Operational Workflow Visualization
Figure 1: Logical workflow for the safe handling, containment, and spill response of Berkeleylactone F.
References
-
Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture". PMC - National Center for Biotechnology Information.[Link]
-
Vakiti, A. R., et al. "Total synthesis of Berkeleylactone F". Taylor & Francis Online.[Link]
Sources
- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. research-management.mq.edu.au [research-management.mq.edu.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
